TLR7 agonist 24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7,8-diol |
InChI |
InChI=1S/C22H25N5O2/c1-2-3-4-19-26-20-21(27(19)12-14-7-5-13(11-23)6-8-14)15-9-17(28)18(29)10-16(15)25-22(20)24/h5-10,28-29H,2-4,11-12,23H2,1H3,(H2,24,25) |
InChI Key |
YVZUPXJWVMSRSQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Immunostimulatory Mechanism of TLR7 Agonist 24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TLR7 Agonist 24, also identified in scientific literature as Compound 21. This synthetic small molecule, a 7,8-dihydroxy-imidazoquinoline derivative, is a selective agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its ability to potently stimulate an immune response has positioned it as a promising candidate for vaccine adjuvants and immunotherapeutic applications.
Core Mechanism of Action: TLR7 Activation and Downstream Signaling
This compound exerts its immunostimulatory effects by binding to and activating Toll-like receptor 7, an endosomal pattern recognition receptor. TLR7 is primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.
This initiates a MyD88-dependent signaling cascade, a central pathway in innate immunity. The formation of the Myddosome complex, involving IRAK kinases, leads to the activation of TRAF6. Subsequently, the TAK1 complex is activated, which in turn triggers two major downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex results in the phosphorylation and degradation of IκBα, allowing the nuclear translocation of the transcription factor NF-κB.
-
MAPK and IRF Pathways: The signaling cascade also activates MAP kinases and Interferon Regulatory Factor 7 (IRF7).
The culmination of these signaling events is the transcription and secretion of a variety of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β). These secreted mediators orchestrate a broad immune response, enhancing antigen presentation and promoting the development of adaptive immunity.
Signaling Pathway Diagram
Caption: MyD88-dependent signaling cascade initiated by this compound.
Quantitative Analysis of In Vitro Activity
The potency of this compound has been characterized using in vitro cell-based assays. The primary measure of its activity is the half-maximal effective concentration (EC50) for the activation of human TLR7.
| Parameter | Value | Assay System | Reference |
| hTLR7 EC50 | 3.72 µM | HEK-Blue™ hTLR7 Reporter Cell Assay | [1][2] |
| hTLR8 Activity | No measurable activity | HEK-Blue™ hTLR8 Reporter Cell Assay | [2] |
In Vivo Adjuvant Activity
This compound has demonstrated significant potential as a vaccine adjuvant, particularly when adsorbed to aluminum salts (alum). In preclinical models, it has been shown to enhance the immunogenicity of recombinant protein antigens, leading to robust antibody responses.[1][2]
| Antigen | Adjuvant Formulation | Key Findings | Reference |
| SARS-CoV-2 Spike Protein | Compound 21 + Alum | Potent induction of anti-spike IgG1 and IgG2b/c antibodies, indicating a balanced Th1/Th2 response. | [2] |
| Hepatitis B Surface Antigen (HBsAg) | Compound 21 + Alum | Strong induction of anti-HBsAg antibodies. | [2] |
Experimental Protocols
In Vitro TLR7 Activity Assessment: HEK-Blue™ hTLR7 Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 engagement.
Objective: To determine the EC50 value of this compound.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (Compound 21)
-
Positive control (e.g., R848)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would span from nanomolar to high micromolar to ensure a full dose-response curve.
-
Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.
-
Add the diluted this compound and controls to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the optical density (OD) at 620-655 nm.
-
Calculate the EC50 value by plotting the OD values against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.[3][4][5][6][7][8]
Experimental Workflow: In Vitro TLR7 Agonist Characterization
Caption: Workflow for in vitro characterization of this compound activity.
In Vivo Adjuvant Activity Assessment in Mice
This protocol outlines a general procedure for evaluating the adjuvant effect of this compound with a model antigen.
Objective: To assess the enhancement of antigen-specific antibody responses by this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Model antigen (e.g., SARS-CoV-2 Spike Protein)
-
This compound (Compound 21)
-
Alum adjuvant
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents for antibody titration
Procedure:
-
Prepare the vaccine formulations:
-
Antigen alone in PBS
-
Antigen + Alum
-
Antigen + Alum + this compound
-
-
Immunize groups of mice (n=5-10 per group) via intramuscular or subcutaneous injection on day 0.
-
Administer a booster immunization on day 21 with the same formulations.
-
Collect blood samples via tail bleed or terminal cardiac puncture at specified time points (e.g., days 14, 28, and 42).
-
Isolate serum from the blood samples.
-
Determine antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/b/c) in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Analyze the data to compare the antibody responses between the different adjuvant groups.
Conclusion
This compound (Compound 21) is a selective and potent activator of the TLR7 signaling pathway. Its mechanism of action, centered on the MyD88-dependent cascade, leads to the production of type I interferons and pro-inflammatory cytokines, which are crucial for mounting an effective immune response. The in vivo data strongly support its potential as a vaccine adjuvant, capable of significantly enhancing humoral immunity to co-administered antigens. Further characterization of its detailed cytokine induction profile and its effects on various immune cell subsets will provide a more comprehensive understanding of its immunomodulatory properties and guide its future development in immunotherapy and vaccinology.
References
- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HEK-BLUE assay [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. ELISA Protocol | Rockland [rockland.com]
- 5. invivogen.com [invivogen.com]
- 6. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [bindingdb.org]
Investigating the Immunomodulatory Properties of TLR7 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy due to its role in the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a potent immune response, making TLR7 agonists promising candidates for antiviral therapies and as adjuvants in cancer immunotherapy.[1][2] This technical guide provides an in-depth overview of the immunomodulatory properties of TLR7 agonists, focusing on the preclinical evaluation of these compounds. For the purpose of this guide, we will refer to a hypothetical lead compound as "TLR7 Agonist 24" to illustrate the investigational process.
Core Mechanism of Action: The TLR7 Signaling Pathway
TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[3] Upon binding to a TLR7 agonist, the receptor initiates a signaling cascade predominantly through the MyD88-dependent pathway.[4] This leads to the activation of transcription factors, including NF-κB and IRF7, which in turn drive the production of pro-inflammatory cytokines and type I interferons (IFNs).[1][4] These mediators are crucial for orchestrating both innate and adaptive immune responses.[4]
TLR7 Signaling Pathway Diagram
Caption: TLR7 Signaling Cascade.
In Vitro Characterization of this compound
The initial assessment of a novel TLR7 agonist involves a series of in vitro assays to determine its potency, selectivity, and immunomodulatory activity.
Data Presentation: In Vitro Activity of Representative TLR7 Agonists
The following table summarizes key in vitro data for several known TLR7 agonists, which can serve as benchmarks for evaluating "this compound".
| Compound | Target(s) | Assay System | EC50 | Reference |
| Compound [I] (BMS) | Human TLR7 | HEK293 Reporter Cells | 7 nM | [5] |
| Mouse TLR7 | HEK293 Reporter Cells | 5 nM | [5] | |
| DSP-0509 | Human TLR7 | HEK293 Reporter Cells | 515 nM | [3] |
| Mouse TLR7 | HEK293 Reporter Cells | 33 nM | [3] | |
| Compound [I] (BMS, Pyridyl-piperidine series) | Human TLR7 | HEK293 Reporter Cells | 13 µM | [6] |
| Mouse TLR7 | HEK293 Reporter Cells | 27 µM | [6] | |
| R848 (Resiquimod) | Human TLR7/8 | Not Specified | Not Specified | [4] |
| SM-324405 | Human TLR7 | Not Specified | Not Specified | [4] |
| AZ12441970 | Human TLR7 | Not Specified | Not Specified | [4] |
Experimental Protocols
This assay is crucial for determining the potency and selectivity of a novel TLR7 agonist.
Objective: To quantify the activation of the TLR7 signaling pathway by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB promoter.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 or TLR8 and a SEAP reporter gene.[7][8]
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 2.5 x 10^5 to 4.5 x 10^5 cells/mL in a volume of 180 µL of growth medium.[7] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" and reference compounds (e.g., R848). Add 20 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-24 hours.[7]
-
SEAP Detection: Transfer 20 µL of supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.[7]
-
Readout: Incubate at 37°C for 1-2 hours and measure the absorbance at 620-655 nm using a spectrophotometer.[7]
-
Data Analysis: Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram:
Caption: TLR7 Reporter Assay Workflow.
This assay assesses the ability of the TLR7 agonist to induce the production of key immunomodulatory cytokines in a more physiologically relevant primary cell system.
Objective: To measure the levels of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) secreted by human PBMCs upon stimulation with "this compound".
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[9][10]
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.[2]
-
Compound Stimulation: Add various concentrations of "this compound" and control compounds to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[2][11]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[2][12]
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the dose-response relationship.
Data Presentation: Cytokine Induction by TLR7 Agonists in Human PBMCs
The following table provides examples of cytokine induction by known TLR7 agonists in human PBMCs.
| Compound | Concentration | IFN-α Induction | TNF-α Induction | IL-6 Induction | Reference |
| SM-324405 | Range | Dose-dependent increase | Dose-dependent increase | Not Specified | [4] |
| R848 | Range | Dose-dependent increase | Dose-dependent increase | Not Specified | [4] |
| TLR7/8a VLPs | Not Specified | Significant increase | Significant increase | Not Specified | [13] |
| TLR7a VLPs | Not Specified | Moderate increase | Moderate increase | Not Specified | [13] |
In Vivo Evaluation of this compound
Preclinical in vivo studies are essential to assess the anti-tumor efficacy and systemic immune activation of "this compound".
Data Presentation: In Vivo Anti-Tumor Efficacy of TLR7 Agonists
This table summarizes the in vivo anti-tumor effects of representative TLR7 agonists in various mouse tumor models.
| Compound | Dose & Route | Mouse Model | Outcome | Reference |
| DSP-0509 | 1 mg/kg, i.v. | LM8 osteosarcoma | Significant tumor growth suppression | |
| Compound [I] (BMS) | 0.5 or 2.5 mg/kg | CT-26 colon carcinoma | Synergistic antitumor activity with anti-PD-1 | [6] |
| LHC-165 | Not Specified, intratumoral | MC38 colon adenocarcinoma | Tumor growth reduction | |
| GD5 | 2.5 mg/kg, intratumoral or intraperitoneal | T cell lymphoma | Significantly improved survival with Doxorubicin (B1662922) | [14] |
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of "this compound" alone and in combination with other immunotherapies (e.g., anti-PD-1).
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16 melanoma) into immunocompetent mice (e.g., BALB/c or C57BL/6).[6][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, "this compound" alone, anti-PD-1 antibody alone, and the combination of "this compound" and anti-PD-1. Administer the treatments according to a predefined schedule (e.g., intravenous, intraperitoneal, or intratumoral injection).[15][14]
-
Efficacy Assessment: Continue to monitor tumor growth and survival of the mice. At the end of the study, tumors can be excised for further analysis.
-
Immunophenotyping: Analyze immune cell populations in the tumor microenvironment and spleen by flow cytometry to assess the immunomodulatory effects of the treatment.
Experimental Workflow Diagram:
Caption: In Vivo Tumor Model Workflow.
Conclusion
The systematic investigation of a novel TLR7 agonist, such as the hypothetical "this compound," requires a multi-faceted approach encompassing in vitro characterization and in vivo validation. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate the immunomodulatory properties and therapeutic potential of new TLR7-targeting compounds. A thorough understanding of the underlying signaling pathways and the use of robust experimental protocols are paramount to advancing these promising immunotherapies into the clinic.
References
- 1. Collection - Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 6. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. invivogen.com [invivogen.com]
- 9. Whole blood stimulation with Toll-like receptor (TLR)-7/8 and TLR-9 agonists induces interleukin-12p40 expression in plasmacytoid dendritic cells in rhesus macaques but not in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Toll-Like Receptors 3, 7, and 9 in Peripheral Blood Mononuclear Cells from Patients with Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Stimulation of Human PBMCs with a TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system's response to single-stranded viral RNA.[1][2] Activation of TLR7 in immune cells, primarily plasmacytoid dendritic cells (pDCs), B-lymphocytes, and monocytes within the Peripheral Blood Mononuclear Cell (PBMC) population, triggers a signaling cascade that results in the production of type I interferons (IFN) and other pro-inflammatory cytokines.[3][4][5] This response makes TLR7 an attractive target for the development of vaccine adjuvants and immunomodulatory therapeutics. This document provides a comprehensive protocol for the in vitro stimulation of human PBMCs with a TLR7 agonist, detailing the experimental workflow, expected outcomes, and the underlying signaling pathway.
I. TLR7 Signaling Pathway
Upon binding of a TLR7 agonist, the receptor signals through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the formation of a complex involving IRAK4, IRAK1, and TRAF6.[4] Subsequently, this complex activates downstream transcription factors, including interferon regulatory factors (IRFs) and nuclear factor-kappa B (NF-κB), which orchestrate the transcription of genes encoding type I IFNs and inflammatory cytokines.[4][5]
Caption: TLR7 Signaling Pathway in PBMCs.
II. Experimental Protocol: In Vitro Stimulation of PBMCs
This protocol outlines the steps for isolating human PBMCs and stimulating them with a TLR7 agonist.
A. Experimental Workflow Overview
The overall workflow consists of PBMC isolation from whole blood, cell counting and plating, stimulation with a TLR7 agonist, incubation, and finally, downstream analysis of the cellular response.
Caption: Experimental Workflow for PBMC Stimulation.
B. Materials and Reagents
-
Human whole blood
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
TLR7 Agonist (e.g., Imiquimod, R848)
-
96-well flat-bottom cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kits, flow cytometry antibodies)
C. Step-by-Step Protocol
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the opaque PBMC layer (the "buffy coat").[1]
-
Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.[1]
-
-
Cell Counting and Plating:
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.[1]
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete culture medium.[1][6]
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[1][6]
-
-
TLR7 Agonist Stimulation:
-
Prepare a 2X working solution of the TLR7 agonist in complete culture medium. The optimal concentration should be determined empirically, but a starting range of 1-5 µg/mL is recommended for many agonists like CL097.[1]
-
Add 100 µL of the 2X TLR7 agonist working solution to the appropriate wells.
-
For unstimulated controls, add 100 µL of complete culture medium without the agonist.
-
-
Incubation:
-
Harvesting and Downstream Analysis:
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis using methods such as ELISA or multiplex bead assays.[8][9]
-
Cell Collection: For analysis of cell surface markers or intracellular proteins, gently resuspend the cell pellet and proceed with staining protocols for flow cytometry.
-
III. Expected Cellular Responses and Data Presentation
Stimulation of PBMCs with a TLR7 agonist is expected to induce a potent pro-inflammatory response. The primary responding cells are pDCs and monocytes.[1] Key outcomes include the upregulation of co-stimulatory molecules and the secretion of various cytokines.
A. Upregulation of Co-stimulatory Molecules
The expression of co-stimulatory molecules on the surface of antigen-presenting cells is a hallmark of immune activation.
| Cell Type | Marker | Stimulation Time | Expected Outcome |
| Plasmacytoid Dendritic Cells (pDCs) | CD40 | 24 - 72 hours | Significant Upregulation[1] |
| Plasmacytoid Dendritic Cells (pDCs) | CD80 | 24 - 72 hours | Significant Upregulation[1] |
| Plasmacytoid Dendritic Cells (pDCs) | CD86 | 24 - 72 hours | Significant Upregulation[1] |
B. Secretion of Cytokines and Chemokines
A broad range of cytokines and chemokines are secreted by PBMCs following TLR7 stimulation. The specific profile and kinetics can vary depending on the donor and the specific agonist used.
| Cytokine/Chemokine | 6 Hours Post-Stimulation | 24-48 Hours Post-Stimulation | Primary Producing Cell Types |
| IFN-α | Moderate to High Increase | Sustained High Levels | pDCs[3][5] |
| TNF-α | Significant Increase | Sustained or Decreasing Levels | Monocytes, pDCs[3][8] |
| IL-1β | Significant Increase | Variable | Monocytes[6][8] |
| IL-6 | Significant Increase | Sustained High Levels | Monocytes[8][10] |
| IL-12 | Moderate Increase | Sustained Levels | Monocytes, pDCs[3][10] |
| CXCL10 (IP-10) | Moderate Increase | Significant Increase | Monocytes, pDCs |
| CCL4 (MIP-1β) | Significant Increase | Sustained Levels | Monocytes[8] |
Note: The magnitude of cytokine responses can be donor-dependent. It is recommended to test multiple donors to assess the variability of the response.
IV. Troubleshooting and Considerations
-
High background in unstimulated controls: This may be due to endotoxin (B1171834) contamination of reagents or improper handling of cells. Ensure all solutions are sterile and endotoxin-free.
-
Low or no response to agonist: The agonist concentration may be suboptimal, or the cells may have low viability. Titrate the agonist concentration and ensure high cell viability after isolation.
-
Donor-to-donor variability: Immune responses can vary significantly between individuals. It is advisable to use PBMCs from multiple healthy donors to ensure the reproducibility of the results.
-
Choice of TLR7 agonist: Different TLR7 agonists (e.g., imiquimod, R848 which also has TLR8 activity) can elicit different cytokine profiles.[3][11] Select an agonist appropriate for the specific research question.
V. Conclusion
This protocol provides a robust framework for the in vitro stimulation of human PBMCs with TLR7 agonists. By following these guidelines, researchers can effectively study the innate immune response mediated by TLR7, enabling further advancements in immunology, vaccine development, and therapeutic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. High TLR7 Expression Drives the Expansion of CD19+CD24hiCD38hi Transitional B Cells and Autoantibody Production in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and activation of intracellular receptors TLR7, TLR8 and TLR9 in peripheral blood monocytes from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 7. In vitro culture of PBMCs with TLR7/8 ligands and inhibitors. [bio-protocol.org]
- 8. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to reconstitute and dilute TLR7 agonist 24 for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, dilution, and use of TLR7 agonist 24 in cell culture experiments, along with an overview of its signaling pathway.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and synthetic small molecules. Activation of TLR7 triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, which are essential for mounting an effective anti-viral response and bridging innate and adaptive immunity. TLR7 agonists, such as this compound, are valuable tools for studying immune activation and have potential as vaccine adjuvants and immunotherapeutics.
Product Information and Storage
Proper handling and storage of this compound are critical for maintaining its activity. The following table summarizes the key information for this compound.
| Parameter | Specification |
| Product Name | This compound |
| Target | Toll-like Receptor 7 (TLR7) |
| EC50 | 3.72 µM |
| Appearance | Solid powder |
| Storage of Powder | Store at -20°C for up to 3 years. For long-term storage, -80°C is recommended. |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Reconstitution of Stock Solution
Due to the poor water solubility of many TLR7 agonists, the recommended solvent for reconstitution is high-quality, anhydrous DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Prepare for Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Add Solvent: Carefully add the required volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of ~300 g/mol , which is typical for similar compounds), you would add approximately 333 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the agonist is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication may be used to aid dissolution if precipitation is observed.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize the number of freeze-thaw cycles. Store the aliquots at -80°C.[1]
Workflow for reconstituting this compound.
Dilution for Cell Culture
The reconstituted stock solution must be further diluted in cell culture medium to the final desired working concentration for your experiment. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.
Materials:
-
Reconstituted this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
Sterile tubes for dilution
Protocol:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture well or flask. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you would add 1 µL of a 10 mM stock solution.
-
Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. First, dilute the stock solution into a larger volume of culture medium to create an intermediate concentration.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plate. For example, if your final volume is 200 µL per well, add the diluted agonist to the wells containing your cells.
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with the TLR7 agonist to account for any effects of the solvent on the cells.
-
Incubation: Incubate the cells with the TLR7 agonist for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator before proceeding with your downstream analysis (e.g., cytokine measurement, flow cytometry).[2]
TLR7 Signaling Pathway
Upon binding to this compound in the endosome, TLR7 undergoes a conformational change and dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[1][3] MyD88 then recruits and activates IRAK4 and IRAK1, leading to the formation of a complex with TRAF6.[1][4] TRAF6 activation results in the activation of the TAK1 complex, which in turn activates two major pathways: the NF-κB pathway and the MAPK pathway.[1] Separately, a complex involving MyD88, TRAF3, and IRF7 can be formed, leading to the phosphorylation and nuclear translocation of IRF7.[4] The activation of NF-κB and IRF7 leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Delivery of TLR7 Agonist 24
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo intratumoral (IT) delivery of TLR7 Agonist 24, a potent activator of the Toll-like receptor 7 (TLR7) signaling pathway for cancer immunotherapy research.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA). Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune responses, promoting the activation and recruitment of various immune cells to the tumor microenvironment (TME), including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Intratumoral delivery of TLR7 agonists is a promising strategy to directly activate anti-tumor immunity within the tumor while minimizing systemic toxicities. Compound 24 is a novel small molecule TLR7 agonist designed for potent and localized immune activation.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome, this compound initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from preclinical studies involving the intratumoral administration of TLR7 agonists in syngeneic mouse tumor models.
Table 1: Antitumor Efficacy of Intratumoral TLR7 Agonist Conjugates in CT26 Tumor Model [1][2]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| PBS Control | Weekly | ~1500 | - |
| IMDQ | Weekly | ~800 | ~47% |
| Compound 64-53a (IMDQ Conjugate) | Weekly | ~400 | ~73% |
| Compound 64-54a (IMDQ Conjugate) | Weekly | ~350 | ~77% |
| Compound 64-70 (IMDQ Conjugate) | Weekly | ~250 | ~83% |
Note: Data is estimated from graphical representations in the cited patent and is for illustrative purposes. IMDQ is a TLR7/8 agonist structurally related to Compound 24.
Table 2: Effects of Intratumoral TLR7/8 Agonist (MEDI9197) on Immune Cell Infiltration [3][4]
| Treatment Group | Immune Cell Population | Fold Change vs. Vehicle (in TME) |
| MEDI9197 | CD8+ T cells | Increased |
| MEDI9197 | NK cells | Increased |
| MEDI9197 | Activated Dendritic Cells | Increased |
TME: Tumor Microenvironment
Experimental Protocols
Protocol 1: Establishment of Syngeneic Mouse Tumor Models
This protocol describes the subcutaneous implantation of tumor cells to establish solid tumors for in vivo studies.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16-F10 for C57BL/6 mice)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female BALB/c or C57BL/6 mice
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Anesthetize the mouse according to IACUC approved protocols.
-
Shave the fur on the right flank of the mouse and disinfect the area with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) subcutaneously into the flank.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-10 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 2: Intratumoral Administration of this compound
This protocol details the direct injection of this compound into established tumors.
Materials:
-
This compound, formulated in a sterile vehicle (e.g., PBS, saline)
-
Tumor-bearing mice (from Protocol 1)
-
Insulin syringes (or similar) with 28-30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Prepare the dosing solution of this compound at the desired concentration.
-
Gently restrain the mouse and measure the tumor volume with calipers.
-
Draw the appropriate volume of the dosing solution into the syringe. The injection volume should be adjusted based on the tumor size (e.g., 20-50 µL for a 100 mm³ tumor) to avoid excessive pressure and leakage.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the solution into the tumor. Resistance may be felt.
-
Slowly withdraw the needle to minimize leakage of the injected solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the injections according to the desired dosing schedule (e.g., once or twice weekly).
-
Monitor tumor growth and animal health throughout the study.
Protocol 3: Analysis of Immune Cell Infiltration by Flow Cytometry
This protocol provides a general workflow for analyzing the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumors harvested from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Excise tumors and place them in cold RPMI medium.
-
Mince the tumors into small pieces using scissors or a scalpel.
-
Digest the tumor tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain for viability using a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors using Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify immune cell populations.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. US20190151462A1 - Cleavable conjugates of tlr7/8 agonist compounds, methods for preparation, and uses thereof - Google Patents [patents.google.com]
- 2. WO2019099412A1 - Cleavable conjugates of tlr7/8 agonist compounds, methods for preparation, and uses thereof - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining TLR7 Agonist 24 with Checkpoint Inhibitors in Preclinical Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Toll-like receptor 7 (TLR7) agonists with immune checkpoint inhibitors represents a promising strategy in cancer immunotherapy. TLR7 agonists stimulate the innate immune system, leading to the activation of dendritic cells, macrophages, and the production of pro-inflammatory cytokines and type I interferons. This reprograms the tumor microenvironment from an immunosuppressive to an immunostimulatory state. Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, release the brakes on the adaptive immune system, enhancing the ability of T cells to recognize and eliminate cancer cells. The synergy between these two classes of agents has the potential to overcome resistance to checkpoint blockade alone, particularly in tumors with a "cold" or non-immunogenic profile.
This document provides detailed application notes and protocols for preclinical experiments evaluating the combination of a theoretical TLR7 agonist, designated here as "TLR7 agonist 24," with checkpoint inhibitors.
Mechanism of Action: Signaling Pathways
TLR7 Signaling Pathway
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA).[1][2] Upon binding to its ligand, such as this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway.[1][3][4] This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β).[1][2][3][5] These cytokines play a crucial role in enhancing the activity of natural killer (NK) cells and promoting the activation and differentiation of T cells.[2]
Caption: this compound activates the MyD88-dependent signaling pathway.
Checkpoint Inhibitor Mechanism of Action
Tumor cells can evade immune destruction by expressing ligands such as PD-L1 on their surface.[6] When PD-L1 binds to the PD-1 receptor on activated T cells, it sends an inhibitory signal that suppresses T cell activity.[6][7][8] Checkpoint inhibitors, such as anti-PD-1 antibodies, block this interaction, thereby restoring the T cells' ability to recognize and kill cancer cells.[6][7][8][9]
Caption: Anti-PD-1 antibodies block the PD-1/PD-L1 interaction, restoring T cell function.
Data Presentation: Summary of Expected Quantitative Outcomes
The combination of this compound with a checkpoint inhibitor is expected to yield synergistic anti-tumor effects. Below are tables summarizing anticipated quantitative data from preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | 1500 ± 150 | - | 0 |
| This compound | 900 ± 120 | 40 | 10 |
| Anti-PD-1 Antibody | 1050 ± 130 | 30 | 5 |
| This compound + Anti-PD-1 | 300 ± 80 | 80 | 60[10] |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Flow Cytometry)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | M1 Macrophages (% of F4/80+) | M2 Macrophages (% of F4/80+) |
| Vehicle Control | 5 ± 1.2 | 10 ± 2.5 | 25 ± 4.1 | 15 ± 3.0 | 85 ± 5.2 |
| This compound | 15 ± 2.8 | 12 ± 2.1 | 20 ± 3.5 | 40 ± 5.1[11] | 60 ± 4.8 |
| Anti-PD-1 Antibody | 12 ± 2.5 | 11 ± 2.3 | 18 ± 3.1 | 20 ± 3.5 | 80 ± 5.0 |
| This compound + Anti-PD-1 | 35 ± 4.5[10] | 15 ± 2.8 | 10 ± 2.2 | 65 ± 6.2[11] | 35 ± 4.1 |
Table 3: Cytokine Levels in Serum (ELISA)
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 10 | < 15 | < 20 |
| This compound | 150 ± 30 | 250 ± 45 | 400 ± 60 |
| Anti-PD-1 Antibody | 80 ± 20 | 50 ± 15 | 75 ± 20 |
| This compound + Anti-PD-1 | 500 ± 70 | 400 ± 55 | 600 ± 80 |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Caption: Workflow for an in vivo study of TLR7 agonist and checkpoint inhibitor combination.
1. Cell Culture and Tumor Implantation:
- Culture a suitable syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.
- Harvest cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
2. Animal Monitoring and Grouping:
- Monitor tumor growth using calipers.
- When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
3. Treatment Administration:
- Group 1 (Vehicle): Administer vehicle control (e.g., saline) following the same schedule as the treatment groups.
- Group 2 (this compound): Administer this compound (e.g., 1 mg/kg) via intratumoral injection twice a week.
- Group 3 (Anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.
- Group 4 (Combination): Administer both this compound and anti-PD-1 antibody as described above.
4. Efficacy Assessment:
- Measure tumor volume three times a week using the formula: (Length x Width²) / 2.
- Monitor body weight and overall animal health.
- Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.
5. Pharmacodynamic Analysis:
- At the end of the study, collect blood for serum cytokine analysis.
- Harvest tumors and spleens for immune cell profiling by flow cytometry or immunohistochemistry.
Immune Cell Profiling by Flow Cytometry
1. Sample Preparation:
- Harvest tumors and dissociate into single-cell suspensions using a tumor dissociation kit and mechanical disruption.
- Prepare single-cell suspensions from spleens by mechanical dissociation and red blood cell lysis.
2. Staining:
- Stain cells with a viability dye to exclude dead cells.
- Block Fc receptors with anti-CD16/32 antibodies.
- Stain for surface markers using a panel of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, CD86, CD206).
- For intracellular staining (e.g., FoxP3, IFN-γ), fix and permeabilize cells before adding intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze data using appropriate software to quantify different immune cell populations within the tumor and spleen.
Cytokine Analysis by ELISA
1. Sample Collection:
- Collect blood via cardiac puncture or tail vein bleed at specified time points.
- Allow blood to clot and centrifuge to separate serum.
2. ELISA Procedure:
- Use commercially available ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-6).
- Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.
3. Data Analysis:
- Measure absorbance using a plate reader.
- Calculate cytokine concentrations based on a standard curve.
Conclusion
The combination of a TLR7 agonist like "24" with checkpoint inhibitors holds significant therapeutic promise. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous experimental design and comprehensive analysis of both efficacy and immunomodulatory effects are crucial for advancing these promising cancer immunotherapies towards clinical application.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. medreport.foundation [medreport.foundation]
- 10. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
Application Notes and Protocols for Nanoparticle Formulation for Systemic Delivery of TLR7 Agonist 24
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nanoparticles for the systemic delivery of Toll-like receptor 7 (TLR7) agonists, with a specific focus on "TLR7 agonist 24." While publicly available data on nanoparticle formulations specifically for this compound is limited, the principles and protocols outlined herein are based on extensive research with other potent TLR7 agonists and are readily adaptable.
Introduction to Systemic TLR7 Agonist Delivery
Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune system.[1][2] Activation of TLR7 on immune cells, particularly dendritic cells (DCs), triggers the production of pro-inflammatory cytokines and type I interferons, leading to the stimulation of both innate and adaptive immunity.[1][3] This makes TLR7 agonists promising candidates for cancer immunotherapy and vaccine adjuvants.
However, systemic administration of free TLR7 agonists is often hampered by poor pharmacokinetics and the risk of systemic inflammatory toxicity.[4] Nanoparticle-based delivery systems can overcome these limitations by:
-
Improving solubility and stability of the agonist.
-
Enhancing delivery to target immune cells and tissues.[5]
-
Controlling the release kinetics of the agonist, thereby reducing systemic exposure and toxicity.[5]
-
Promoting co-delivery of antigens or other immunomodulators for synergistic effects.[4]
This compound (Compound 21) is an agonist of TLR7 with a reported EC50 of 3.72 µM.[6] It has been identified as a potential vaccine adjuvant.[6] The protocols detailed below provide a framework for developing a nanoparticle formulation for the systemic delivery of this and other similar TLR7 agonists.
Nanoparticle Formulation Platforms
Several types of nanoparticles have been successfully employed for the delivery of TLR7 agonists. The choice of platform depends on the specific agonist's properties and the desired therapeutic outcome.
| Nanoparticle Platform | Description | Advantages | Key Formulation Considerations |
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface is easily modifiable. | Lipid composition, size, surface charge, drug loading method (passive vs. active). |
| Polymeric Nanoparticles | Composed of biodegradable polymers like PLGA or PEG-PLA. | Controlled drug release, tunable degradation rates, well-established manufacturing processes. | Polymer type and molecular weight, particle size and polydispersity, drug encapsulation efficiency. |
| Silica Nanoparticles | Porous or non-porous silica-based particles. | High surface area for drug loading, tunable pore size, good stability. | Surface functionalization for drug conjugation, particle size and porosity. |
| Gold Nanoparticles | Colloidal gold particles. | Facile synthesis and surface modification, unique optical properties for imaging. | Surface chemistry for agonist conjugation, particle size and shape. |
Experimental Protocols
This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophobic TLR7 agonist.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
This compound
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the formation of nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours at room temperature in a fume hood or use a rotary evaporator to remove the acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess surfactant and unloaded drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small volume of water containing a cryoprotectant (e.g., trehalose) and lyophilized.
Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation.
3.2.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using a DLS instrument.
3.2.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid, allow it to dry, and visualize the nanoparticles to assess their size, shape, and aggregation state.
3.2.3. Drug Loading and Encapsulation Efficiency:
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the particles and release the drug.
-
To determine the amount of encapsulated drug, centrifuge the nanoparticle suspension and measure the concentration of free drug in the supernatant.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Initial mass of drug used) x 100
-
-
Table 1: Physicochemical Properties of TLR7 Agonist Nanoparticles (Example Data)
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA-TLR7a | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 5.2 ± 0.8 | 85 ± 7 |
| Liposome-TLR7a | 120 ± 15 | 0.20 ± 0.07 | -15 ± 4 | 3.8 ± 0.5 | 70 ± 9 |
| Silica-TLR7a | 100 ± 8 | 0.12 ± 0.03 | -30 ± 6 | 8.1 ± 1.2 | 92 ± 5 |
3.3.1. Cytokine Induction Assay:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with different concentrations of free TLR7 agonist, TLR7 agonist-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Table 2: In Vitro Cytokine Production (Example Data)
| Treatment | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | - | <10 | <20 | <15 |
| Free TLR7 Agonist | 1 | 500 ± 50 | 800 ± 70 | 1200 ± 100 |
| TLR7a-Nanoparticles | 1 | 1500 ± 120 | 2500 ± 200 | 4000 ± 350 |
| Empty Nanoparticles | - | <10 | <25 | <20 |
3.3.2. Dendritic Cell (DC) Activation Assay:
-
Cells: Bone marrow-derived dendritic cells (BMDCs).
-
Procedure:
-
Culture BMDCs with free TLR7 agonist, TLR7 agonist-loaded nanoparticles, or empty nanoparticles for 24 hours.
-
Stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC class II).
-
Analyze the expression of these markers using flow cytometry.
-
Animal Model: Syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, intravenously inject the mice with saline (control), free TLR7 agonist, TLR7 agonist-loaded nanoparticles, or empty nanoparticles.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells) by flow cytometry.
Table 3: In Vivo Anti-Tumor Efficacy (Example Data)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Median Survival (days) |
| Saline | 1500 ± 200 | 25 |
| Free TLR7 Agonist | 1200 ± 150 | 30 |
| TLR7a-Nanoparticles | 400 ± 80 | > 60 |
| Empty Nanoparticles | 1450 ± 180 | 26 |
Visualization of Pathways and Workflows
Caption: TLR7 signaling cascade upon agonist binding.
Caption: Workflow for developing TLR7 agonist nanoparticles.
Caption: Mechanism of systemic nanoparticle-delivered TLR7 agonist.
References
- 1. Systemic cancer immunotherapy with Toll-like receptor 7 agonists: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Nanocarrier Co-formulation for Delivery of a TLR7 Agonist plus an Immunogenic Cell Death Stimulus Triggers Effective Pancreatic Cancer Chemo-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles Containing Toll-Like Receptor Agonist for Enhanced Efficacy of Immune Checkpoint Blockade | Explore Technologies [techfinder.stanford.edu]
- 6. shop.bio-connect.nl [shop.bio-connect.nl]
Troubleshooting & Optimization
Determining the optimal concentration of TLR7 agonist 24 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for determining the optimal in vitro concentration of the Toll-like Receptor 7 (TLR7) agonist, designated as TLR7 Agonist 24. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: The optimal concentration for a novel TLR7 agonist like "this compound" should be determined empirically. However, based on published data for other small molecule TLR7 agonists, a good starting point is to perform a dose-response experiment ranging from 0.01 µM to 10 µM. For some agonists, concentrations are reported as Lowest Effective Concentration (LEC) or half-maximal effective concentration (EC50). For example, a compound referred to as "TLR7 agonist 2" has an LEC of 0.4 µM in a HEK293 cell-based assay[1]. Another potent agonist showed an EC50 of 7 nM in a human TLR7 reporter assay[2]. A broad concentration range in your initial experiment will help identify the optimal working concentration for your specific cell type and assay.
Q2: Which cell types are suitable for in vitro testing of this compound?
A2: TLR7 is primarily expressed in the endosomes of immune cells.[3][4] The most commonly used cell types for in vitro TLR7 agonist studies include:
-
Plasmacytoid dendritic cells (pDCs): These cells are major producers of type I interferons (IFNs) in response to TLR7 activation.[3][5]
-
B cells: TLR7 signaling in B cells can enhance antigen presentation and influence adaptive immune responses.[3]
-
Macrophages: These cells can be activated by TLR7 agonists to produce pro-inflammatory cytokines.[3]
-
HEK-293 cells stably transfected with human or mouse TLR7: These reporter cell lines are widely used to assess the specific activity of TLR7 agonists.[1][6][7]
Q3: What are the expected downstream effects of TLR7 activation in vitro?
A3: Activation of TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7.[3][8][9] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[3][8][10] The specific profile of cytokines produced can vary depending on the cell type. For example, pDCs are major producers of IFN-α, while myeloid dendritic cells (mDCs) primarily produce IL-12.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound | 1. Sub-optimal agonist concentration. 2. Low or no TLR7 expression in the chosen cell line. 3. Incorrect assay setup. 4. Agonist degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 50 µM). 2. Confirm TLR7 expression in your cell line by qPCR or Western blot. Consider using a positive control cell line known to express TLR7. 3. Ensure the correct assay protocol is followed. Use a positive control TLR7 agonist (e.g., R848, imiquimod) to validate the assay. 4. Prepare fresh agonist solutions for each experiment. |
| High background signal in the assay | 1. Cell contamination (e.g., mycoplasma). 2. Endotoxin contamination in reagents. 3. Non-specific activation. | 1. Test cells for mycoplasma contamination. 2. Use endotoxin-free reagents and water. 3. Include a negative control (vehicle-treated cells) to determine the baseline response. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent agonist preparation. 3. Variability in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Prepare a large stock of the agonist and aliquot for single use to minimize freeze-thaw cycles. 3. Ensure precise and consistent incubation times for all experiments. |
| Cell toxicity observed at higher concentrations | 1. Off-target effects of the agonist. 2. Excessive stimulation leading to activation-induced cell death. | 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration of the agonist. 2. Use concentrations below the cytotoxic threshold for your functional experiments. |
Data Presentation
Table 1: In Vitro Potency of Various TLR7 Agonists
| TLR7 Agonist | Assay System | Potency (EC50 / LEC) | Reference |
| TLR7 agonist 2 | HEK293 cells | LEC: 0.4 µM | [1] |
| Compound [I] | Human TLR7 reporter assay | EC50: 7 nM | [2] |
| Compound [I] | Mouse TLR7 reporter assay | EC50: 5 nM | [2] |
| Gardiquimod (GDQ) | Human TLR7 reporter assay | EC50: 4 µM | [11] |
| TLR7 agonist 22 | HBV DNA replication in HepG2 cells | IC50: 0.36 µM | [12] |
EC50: Half-maximal effective concentration; LEC: Lowest effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determining TLR7 Agonist Activity using a HEK-Blue™ TLR7 Reporter Cell Line
This protocol is adapted for HEK-Blue™ mTLR7 reporter cells from InvivoGen, which express mouse TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Preparation:
-
Culture HEK-Blue™ mTLR7 cells according to the supplier's protocol.
-
On the day of the experiment, wash the cells with PBS and resuspend in fresh, pre-warmed culture medium to a density of 2.8 x 10^5 cells/mL.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the agonist in culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of solvent).
-
-
Assay Procedure:
-
Add 20 µL of each agonist dilution (and controls) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
SEAP Detection:
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution (or other appropriate SEAP detection reagent) to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
The results are expressed as the fold induction of SEAP activity over the vehicle control.
-
Protocol 2: Measuring Cytokine Production from Human PBMCs
-
PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the agonist dilutions to the wells containing PBMCs. Include a vehicle control and a positive control (e.g., R848 at 1 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines of interest (e.g., IFN-α, IL-6, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Visualizations
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 3. grokipedia.com [grokipedia.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR7 agonist 22 | TLR | 3036114-68-5 | Invivochem [invivochem.com]
- 13. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent off-target effects of TLR7 agonist 24 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and identify off-target effects of TLR7 agonist 24 (also known as Compound 21) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of Toll-like receptor 7 (TLR7) with a reported EC50 of 3.72 µM.[1] TLR7 is an endosomal receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[2][3] Upon activation, TLR7 initiates a MyD88-dependent signaling cascade, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines through the activation of transcription factors IRF7 and NF-κB, respectively.[2][4][5][6][7]
Q2: What are the known off-target effects of this compound?
This compound, also identified as Compound 21 in some studies, has demonstrated off-target effects, particularly in in vivo models. At higher concentrations, it can cause:
-
Neurological Effects: Increased activity of nigral dopaminergic neurons.[2][8]
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Renal/Urological Effects: Acute diuresis (increased urine output) by acting as an antagonist at muscarinic M3 receptors.[4][9]
It is crucial to consider these potential off-target effects when designing experiments and interpreting data.
Q3: What are the general strategies to minimize off-target effects of small molecule TLR7 agonists?
Several strategies can be employed to minimize and control for off-target effects:
-
Dose-Response Studies: Use the lowest effective concentration of the agonist to minimize off-target engagement.
-
Rational Drug Design: While not something the end-user can change, being aware that modifications to the agonist's structure can improve specificity is important for context.[10]
-
Targeted Delivery: Conjugating the TLR7 agonist to a macromolecule, such as an antibody or a nanoparticle, can limit its systemic distribution and concentrate it at the desired site of action, thereby reducing systemic toxicity.[3][11][12][13][14]
-
High-Throughput Screening: Before extensive use, screening the compound against a panel of receptors and kinases can identify potential off-target interactions.[10]
Troubleshooting Guides
Issue 1: Observing unexpected cellular responses not consistent with TLR7 activation.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm TLR7-Dependence:
-
Use TLR7 Knockout/Knockdown Cells: The most definitive way to confirm that the observed effect is TLR7-mediated is to use cells (e.g., primary immune cells or cell lines) from TLR7 knockout mice or cells where TLR7 has been knocked down using techniques like siRNA or shRNA. If the effect persists in the absence of TLR7, it is an off-target effect.
-
Use a TLR7 Antagonist: Pre-treat cells with a known TLR7 antagonist, such as hydroxychloroquine (B89500) or specific inhibitory oligonucleotides like IRS 661, before adding this compound. A reduction or ablation of the response in the presence of the antagonist suggests a TLR7-dependent mechanism.
-
-
Rule out TLR8 Activation:
-
Human TLR8 is closely related to TLR7 and can be activated by some small molecule agonists.[3]
-
Use cell lines that express TLR8 but not TLR7 (or vice versa) to test for cross-reactivity.
-
If available, use a specific TLR8 antagonist in parallel with a TLR7 antagonist.
-
-
Perform a Dose-Response Analysis:
Issue 2: In vivo experiments show unexpected systemic effects (e.g., behavioral changes, increased urination).
Possible Cause: Known off-target effects of this compound on the central nervous system and renal system.
Troubleshooting Steps:
-
Lower the Dose: As demonstrated in studies with Compound 21, lowering the in vivo dose can mitigate off-target effects.[2][8]
-
Use Control Animals:
-
TLR7 Knockout Animals: Administer this compound to TLR7 knockout mice. Any observed effects in these animals can be attributed to off-target interactions.
-
Vehicle Controls: Always include a group of animals that receives only the vehicle used to dissolve this compound.
-
-
Consider Targeted Delivery: If systemic administration is causing issues, explore methods for localized delivery to the target tissue or organ. This could involve direct injection or the use of targeted drug delivery systems.[3][13]
-
Monitor for Specific Off-Target Effects: Based on existing literature, specifically monitor for changes in motor activity and urine output.
Data Presentation
Table 1: Potency of this compound
| Compound | Target | EC50 | Reference |
| This compound (Compound 21) | TLR7 | 3.72 µM | [1] |
Table 2: Examples of Experimental Controls for TLR7 Agonist Studies
| Control | Purpose | Example Compounds/Tools |
| Negative Control | To confirm the specificity of the agonist's effect. | TLR7 knockout cells/animals, Vehicle control |
| Positive Control | To ensure the experimental system is responsive to TLR7 activation. | Imiquimod, R848 (Resiquimod) |
| Inhibitor/Antagonist | To block the TLR7 signaling pathway and confirm on-target effect. | Hydroxychloroquine, IRS 661 |
| Off-Target Control | To assess activation of related receptors. | TLR8-expressing cells, TLR9 agonist (e.g., CpG ODN) |
Experimental Protocols
Protocol 1: In Vitro Confirmation of TLR7-Dependent Activity using a TLR7 Antagonist
-
Cell Seeding: Plate your target cells (e.g., human pDCs or a TLR7-expressing reporter cell line) in a suitable culture plate and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a TLR7 antagonist (e.g., 10 µM hydroxychloroquine) for 1-2 hours. Include a vehicle-only control.
-
Agonist Stimulation: Add this compound at the desired concentration to the wells. Include a positive control (e.g., 1 µM R848) and a negative control (vehicle).
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Readout: Measure the desired endpoint, such as cytokine production (e.g., IFN-α or TNF-α) in the supernatant by ELISA, or the activation of a reporter gene (e.g., SEAP).
-
Analysis: Compare the response to this compound in the presence and absence of the TLR7 antagonist. A significant reduction in the response with the antagonist indicates a TLR7-dependent effect.
Protocol 2: Assessing Off-Target Effects using TLR7 Knockout Cells
-
Cell Culture: Culture both wild-type and TLR7 knockout cells of the same type under identical conditions.
-
Stimulation: Treat both cell types with a dose range of this compound. Include a positive control for the wild-type cells (e.g., R848) and a positive control for a different TLR if applicable (e.g., a TLR4 agonist like LPS for macrophages) to ensure the knockout cells are otherwise healthy and responsive.
-
Incubation: Incubate for the appropriate duration.
-
Measurement: Measure the cellular response (e.g., cytokine secretion, gene expression).
-
Interpretation: If a response is observed in the wild-type cells but is absent or significantly reduced in the TLR7 knockout cells, the effect is TLR7-dependent. If the response persists in the knockout cells, it is an off-target effect.
Visualizations
Caption: TLR7 Signaling Pathway
Caption: Workflow for Investigating Off-Target Effects
Caption: Logic for Data Interpretation
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 5. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Evaluation of TLR-Targeted Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Technical Support Center: Optimizing TLR7 Agonist 24 Dosage for In Vivo Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the dosage of TLR7 Agonist 24 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that activates Toll-like receptor 7 (TLR7), a pattern recognition receptor crucial for innate immunity. TLR7 is located in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon activation by single-stranded RNA (ssRNA) from viruses or synthetic agonists like this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway.[3][4] This leads to the production of type I interferons (IFN-α), proinflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines, which in turn activate both innate and adaptive immune responses, including natural killer (NK) cells and cytotoxic T lymphocytes.[1][5][6] This immune stimulation is harnessed for antiviral and anti-tumor therapies.[1][7]
Q2: What are the common routes of administration for TLR7 agonists in animal studies?
A2: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of a TLR7 agonist.[1][7] Common routes include:
-
Intravenous (IV): Ideal for systemic treatment, providing rapid and complete bioavailability.[1]
-
Subcutaneous (SC): Often used for vaccine adjuvants, this route can induce robust systemic cytokine production and may offer a more sustained release compared to IV injection.[1]
-
Intratumoral (IT): Used to localize immune activation within the tumor microenvironment (TME), potentially reducing systemic toxicity while enhancing local anti-tumor effects.[1][8][9]
-
Oral (PO): Generally results in lower bioavailability compared to parenteral routes.[1]
-
Topical: Effective for skin diseases, but may not produce the desired systemic immune response.[1]
Q3: How do I select a starting dose for my in vivo experiment?
A3: Selecting a starting dose requires a literature review of similar TLR7 agonists and consideration of the specific animal model and intended therapeutic effect. For novel compounds like this compound, a dose-ranging study is essential. Start with a low dose that is expected to have a minimal biological effect and escalate to identify a dose that provides the desired immune activation without unacceptable toxicity. For example, studies with other novel TLR7 agonists in mice have used doses ranging from 0.1 mg/kg to 10 mg/kg intravenously.[2][5][8]
Q4: What are the key pharmacodynamic (PD) markers to measure for assessing TLR7 agonist activity?
A4: Key PD markers indicate target engagement and the magnitude of the immune response. Commonly measured markers include:
-
Cytokines and Chemokines: Systemic levels of IFN-α, TNF-α, IL-6, IL-12, and IP-10 (CXCL10) in plasma or serum are direct indicators of TLR7 activation.[2][4][5][10]
-
Interferon-Stimulated Genes (ISGs): Upregulation of ISGs like OAS-1, MX-1, and ISG-15 in whole blood or peripheral blood mononuclear cells (PBMCs) confirms the downstream effects of type I interferon signaling.[10][11]
-
Immune Cell Activation Markers: Upregulation of markers like CD80, CD86, and PD-L1 on dendritic cells and other antigen-presenting cells (APCs) indicates cellular activation.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable efficacy (e.g., no tumor growth inhibition) | Insufficient Dosage: The dose may be too low to elicit a significant immune response. | Perform a dose-escalation study. Measure PD markers (e.g., plasma cytokines) to confirm target engagement at different dose levels. |
| Inappropriate Route of Administration: The chosen route may not provide adequate drug exposure at the target site (e.g., systemic vs. local). | Consider alternative administration routes. For solid tumors, intratumoral injection may be more effective than systemic administration.[1][9] | |
| Rapid Clearance: The agonist may be cleared from the system too quickly to have a sustained effect. | Analyze the pharmacokinetic profile. Consider formulation changes (e.g., adsorption to aluminum hydroxide) to achieve sustained release.[9] | |
| Immune Tolerance: Repeated dosing can sometimes lead to hyporesponsiveness (tolerance).[12] | Evaluate the dosing schedule. A less frequent dosing regimen may be necessary. | |
| Excessive Toxicity or Adverse Events (e.g., weight loss, lethargy, cytokine release syndrome) | Dosage Too High: The dose is exceeding the maximum tolerated dose (MTD). | Reduce the dose. Conduct a formal MTD study to define the therapeutic window. |
| Systemic Cytokine Storm: High levels of systemic pro-inflammatory cytokines can cause severe adverse effects.[13][14] | Consider local delivery (e.g., intratumoral) to minimize systemic exposure.[8][14] Evaluate formulations designed for sustained, local release.[15] | |
| "Hook Effect": Very high concentrations of some TLR agonists can paradoxically lead to lower PD effects, potentially due to receptor saturation or negative feedback.[2] | Test a wider range of doses, including lower concentrations, to identify the optimal dose-response relationship. | |
| High Inter-Animal Variability | Inconsistent Formulation: The agonist may not be properly solubilized or suspended, leading to inconsistent dosing. | Ensure the formulation protocol is robust and followed consistently. Use freshly prepared formulations for each experiment.[16] |
| Biological Variability: Inherent differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. | |
| Inconsistent Administration Technique: Variability in injection volume or location can affect drug absorption and distribution. | Ensure all personnel are properly trained on the administration technique (e.g., IV, IT). |
Quantitative Data Summary
The following tables summarize dosage and pharmacodynamic data from preclinical studies of various TLR7 agonists, which can serve as a reference for designing studies with this compound.
Table 1: Examples of TLR7 Agonist Dosages and Routes in Murine Models
| TLR7 Agonist | Animal Model | Dose | Route | Observed Effect | Reference |
| Compound 20 | Balb/c Mice | 0.15, 0.5 mg/kg | IV | Dose-dependent IFNα secretion | [2] |
| Unconjugated TLR7 Agonist | CT26 Tumor Model | 2.5 mg/kg | IV | Efficacious in MC38 model | [8] |
| DSR-6434 | BALB/c Mice | 0.1 mg/kg | IV | Systemic IFNα and IP-10 induction | [5] |
| Dual TLR7/8 Agonist | CT26.CL25 Tumor Model | 10, 50, 100 mg/kg | Peritoneal | Dose-dependent increase in survival | [3] |
| 1V136 | C57BL/6 Mice | 250 nmol (~12.5 mg/kg) | IV | Elevated serum TNF and IL-6 | [12] |
Table 2: Pharmacodynamic Response to TLR7 Agonist Administration
| Agonist/Study | Animal Model | Dose & Route | Biomarker | Peak Response Time | Reference |
| RO6870868 (Prodrug) | Healthy Volunteers | 2000 mg (Oral) | Plasma IFN-α | ~6 hours post-dose | [10] |
| RO6870868 (Prodrug) | Healthy Volunteers | ≥1200 mg (Oral) | Blood ISG-15, OAS-1, MX-1 | ~12-18 hours post-dose | [10] |
| TLR7 Conjugate (4a) | C57BL/6 Mice | 40 nmol (IV) | Serum TNFα & IL-6 | 2 hours post-injection | [4] |
| DSR-6434 | BALB/c Mice | 0.1 mg/kg (IV) | Plasma IFNα & IP-10 | 2-24 hours post-dose | [5] |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Pharmacodynamic Study
-
Animal Model: Use 6-8 week old, sex-matched mice (e.g., C57BL/6 or Balb/c). Allow animals to acclimatize for at least one week.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose level groups for this compound (e.g., 0.1, 1.0, 10 mg/kg).
-
Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., PBS, or a solution containing DMSO/PEG300/Tween 80/Water for compounds with low aqueous solubility).[16] Ensure the final concentration of solvents like DMSO is non-toxic. Prepare fresh on the day of dosing.
-
Administration: Administer the formulation via the desired route (e.g., intravenous tail vein injection).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0, 2, 6, 12, 24 hours).[4][5]
-
Pharmacodynamic Analysis:
-
Process blood to collect plasma or serum.
-
Measure cytokine and chemokine levels (e.g., IFN-α, TNF-α, IL-6, IP-10) using ELISA or a multiplex bead assay (e.g., Luminex).[4][5]
-
For gene expression analysis, collect whole blood in an RNA-stabilizing solution and analyze ISG (e.g., OAS-1, ISG15) expression by qRT-PCR.[10]
-
-
Toxicity Monitoring: Monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur, for at least 48-72 hours post-dose.
-
Data Analysis: Plot cytokine concentrations and gene expression levels over time for each dose group to determine the dose-response relationship and optimal sampling time points.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Syngeneic Tumor Model
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of immunocompetent mice (e.g., Balb/c).[13]
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Begin treatment when tumors reach a predetermined average volume (e.g., 100 mm³).[8]
-
Treatment Groups: Establish multiple groups (n=8-10 per group), including:
-
Vehicle Control
-
This compound (at one or two doses selected from the PD study)
-
Positive Control (e.g., checkpoint inhibitor like anti-PD-1)
-
Combination: this compound + Positive Control
-
-
Dosing: Administer treatments according to the planned schedule (e.g., once weekly for 3 weeks via IV or IT injection).[8]
-
Efficacy Readouts:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal survival.
-
At the end of the study (or at an intermediate time point), tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration and activation).
-
-
Data Analysis: Plot mean tumor growth curves and Kaplan-Meier survival curves.[3] Use appropriate statistical tests to compare treatment groups.
Visualizations
Caption: Simplified TLR7 signaling cascade upon activation.
Caption: Workflow for TLR7 agonist dose optimization.
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous administration of the selective toll-like receptor 7 agonist DSR-29133 leads to anti-tumor efficacy in murine solid tumor models which can be potentiated by combination with fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. page-meeting.org [page-meeting.org]
- 12. researchgate.net [researchgate.net]
- 13. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. TLR7 agonist 27 | TLR | | Invivochem [invivochem.com]
Technical Support Center: Minimizing Systemic Toxicity of TLR7 Agonist 24 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic toxicity of TLR7 agonist 24 in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of systemic toxicity associated with TLR7 agonists like this compound?
A1: The primary mechanism of systemic toxicity from TLR7 agonists is an overstimulation of the innate immune system, leading to a "cytokine storm" or cytokine release syndrome (CRS).[1][2] TLR7 activation, primarily in plasmacytoid dendritic cells (pDCs) and B cells, triggers the release of pro-inflammatory cytokines and type I interferons.[3][4][5] While this is the desired anti-tumor or anti-viral effect, excessive and systemic activation can lead to widespread inflammation, organ damage, and other adverse effects.[6][7]
Q2: What are the common clinical signs of systemic toxicity observed in preclinical models treated with TLR7 agonists?
A2: Common clinical signs of systemic toxicity in preclinical models such as mice include:
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Weight loss
-
Hypothermia
-
Ruffled fur
-
Lethargy and hunched posture
-
In severe cases, signs of organ damage such as elevated liver enzymes or kidney markers in blood tests.
Q3: How can the formulation of this compound be modified to reduce systemic toxicity?
A3: Modifying the formulation to control the biodistribution and release kinetics of this compound is a key strategy to reduce systemic toxicity. Approaches include:
-
Nanoparticle Conjugation: Encapsulating or conjugating the TLR7 agonist to nanoparticles can enhance its delivery to the tumor microenvironment and limit systemic exposure.[8][9][10][11]
-
Antibody-Drug Conjugates (ADCs): Linking the TLR7 agonist to a tumor-targeting monoclonal antibody can facilitate its specific delivery to cancer cells, thereby concentrating the immune-stimulating effect within the tumor.[1][12][13][14][15]
-
Prodrugs: Designing a prodrug version of the TLR7 agonist that is activated at the tumor site can also limit systemic effects.[16]
Q4: What is the role of the route of administration in mitigating systemic toxicity?
A4: The route of administration significantly impacts the pharmacokinetic profile and systemic exposure of TLR7 agonists.[17]
-
Intratumoral (IT) injection: Direct injection into the tumor can localize the immune response and minimize systemic cytokine release.[1]
-
Subcutaneous (SC) injection: This route can create a depot effect, leading to a slower, more sustained release of the agonist compared to intravenous administration, which can reduce peak systemic concentrations and associated toxicities.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of systemic cytokines (e.g., IL-6, TNF-α) in serum following administration of this compound.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and titrate up based on clinical signs and cytokine profiling. |
| Rapid systemic absorption. | Consider alternative routes of administration that slow absorption, such as subcutaneous or intratumoral injection.[7][17] |
| Formulation issue. | If using a targeted delivery system (nanoparticle, ADC), assess the stability and release kinetics of the formulation to ensure the agonist is not prematurely released into circulation. |
| Model sensitivity. | Different mouse strains can have varying sensitivities to TLR7 agonists. Ensure the chosen preclinical model is appropriate and consider using a less sensitive strain if justified. |
Issue 2: Significant weight loss and poor health of animals in the treatment group.
| Possible Cause | Troubleshooting Step |
| Cytokine Release Syndrome (CRS). | Monitor animals closely for clinical signs of CRS.[18][19][20] Reduce the dose or frequency of administration. Consider co-administration of agents that can mitigate CRS, such as corticosteroids, if it does not interfere with the therapeutic objective. |
| Off-target toxicity. | Evaluate for organ-specific toxicity by performing histopathology and measuring relevant blood markers (e.g., ALT/AST for liver, BUN/creatinine (B1669602) for kidney). |
| Vehicle-related toxicity. | Ensure the vehicle used to formulate the TLR7 agonist is well-tolerated by administering a vehicle-only control group. |
Issue 3: Lack of anti-tumor efficacy at doses that do not induce systemic toxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient local concentration of the agonist. | Employ targeted delivery strategies like ADCs or nanoparticles to increase the concentration of the TLR7 agonist in the tumor microenvironment without increasing the systemic dose.[1][10] |
| Tumor microenvironment is non-responsive. | Combine the TLR7 agonist with other therapies, such as checkpoint inhibitors (e.g., anti-PD-1), to enhance the anti-tumor immune response.[8] |
| Inappropriate dosing schedule. | Optimize the dosing frequency and duration to maintain an effective local concentration of the agonist while allowing the animal to recover from any transient systemic effects. |
Data Presentation
Table 1: Representative Preclinical Data for a Nanoparticle-Conjugated TLR7 Agonist (NP-TLR7a) vs. Free TLR7 Agonist
This table summarizes hypothetical but representative data based on findings from preclinical studies.
| Parameter | Free TLR7 Agonist | NP-TLR7a |
| Efficacy | ||
| Tumor Growth Inhibition | 30% | 70% |
| Median Survival | 25 days | 45 days |
| Systemic Toxicity | ||
| Peak Serum IL-6 (pg/mL) | 5000 | 1500 |
| Peak Serum TNF-α (pg/mL) | 8000 | 2500 |
| Maximum Weight Loss | 20% | 5% |
Table 2: Representative In Vitro Cytokine Induction by a TLR7 Agonist ADC
This table presents hypothetical data illustrating the targeted activation of immune cells by a TLR7 agonist ADC.
| Treatment | Target Cancer Cells | Supernatant IL-6 (pg/mL) | Supernatant IFN-α (pg/mL) |
| Untreated PBMCs | Absent | < 10 | < 5 |
| Free TLR7 Agonist | Absent | 2000 | 800 |
| TLR7-ADC | Absent | < 50 | < 20 |
| Untreated PBMCs + Target Cancer Cells | Present | < 10 | < 5 |
| Free TLR7 Agonist + Target Cancer Cells | Present | 2100 | 850 |
| TLR7-ADC + Target Cancer Cells | Present | 1500 | 600 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Toxicity
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6) for the study.
-
Dosing: Administer the this compound via the intended route (e.g., intravenous, subcutaneous, or intratumoral). Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., posture, activity, fur condition) daily for the first week and then three times a week.
-
Measure body temperature at regular intervals post-administration.
-
-
Blood Collection: Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours post-dose) for cytokine analysis and clinical chemistry.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-α in the serum.
-
Clinical Chemistry: Analyze serum for markers of organ damage, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) for liver function, and Blood Urea Nitrogen (BUN) and creatinine for kidney function.
-
Histopathology: At the end of the study, harvest major organs (liver, spleen, kidneys, lungs, heart), fix in formalin, and perform histopathological examination to assess for any tissue damage or inflammation.
Protocol 2: In Vitro Assessment of Targeted TLR7 Agonist Activity (ADC)
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC.
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
-
Co-culture:
-
Plate the target cancer cells and allow them to adhere.
-
Add the PBMCs to the wells with the cancer cells.
-
-
Treatment: Add the TLR7 agonist ADC, a non-targeted control ADC, and a free TLR7 agonist at various concentrations to the co-culture. Include an untreated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IL-6, IFN-α) using ELISA or a multiplex immunoassay.
-
Flow Cytometry: Harvest the PBMCs and stain for activation markers on specific cell populations (e.g., CD86 on B cells and monocytes) to confirm target-dependent activation.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy. | Sigma-Aldrich [merckmillipore.com]
- 10. Nanoparticles Presenting Potent TLR7/8 Agonists Enhance Anti-PD-L1 Immunotherapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Data from Preclinical Characterization and Phase I Study of an AntiâHER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - Cancer Immunology Research - Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibody-TLR7/8 Agonist Conjugate Development Service - Creative Biolabs [creative-biolabs.com]
- 16. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
Technical Support Center: Overcoming Resistance to TLR7 Agonists in Tumor Models
Welcome to the technical support center for researchers utilizing TLR7 agonists in oncology models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding resistance to TLR7 agonist 24 and other similar small molecule TLR7 agonists.
Frequently Asked Questions (FAQs)
Q1: My TLR7 agonist is showing reduced efficacy or complete lack of response in my tumor model. What are the common reasons for this resistance?
A1: Resistance to TLR7 agonists can arise from several factors, broadly categorized as either tumor-intrinsic or related to the tumor microenvironment (TME).
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Tumor-Intrinsic Factors:
-
Direct Pro-tumoral Signaling: In some cancer types, such as non-small cell lung cancer, TLR7 expressed directly on tumor cells can paradoxically promote tumor progression, survival, and resistance to chemotherapy.[1][2][3] This is mediated through the activation of pathways like NF-κB, which can upregulate anti-apoptotic molecules.[1]
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Loss of Antigen Presentation: Tumors may downregulate or lose Major Histocompatibility Complex class I (MHC-I) molecules, for instance, through mutations in beta-2-microglobulin (β2M).[4][5] This makes them "invisible" to the cytotoxic CD8+ T cells that are activated by the TLR7 agonist-induced immune response.
-
-
Tumor Microenvironment (TME) Factors:
-
Immunosuppressive Cell Infiltration: The TME is often infiltrated with immunosuppressive cells like Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs).[3][6] These cells can counteract the inflammatory, anti-tumor environment that TLR7 agonists aim to create.
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TLR Tolerance: Repeated systemic administration of TLR7 agonists can lead to a state of "TLR tolerance," where immune cells become less responsive to stimulation over time, reducing the therapeutic effect.[7][8][9]
-
-
Pharmacological Challenges:
Q2: How can I overcome resistance mediated by the immunosuppressive tumor microenvironment?
A2: The most effective strategy is to use combination therapies that target different aspects of the immune response.
-
Immune Checkpoint Inhibitors: Combining TLR7 agonists with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies is a powerful approach. The TLR7 agonist enhances the priming and activation of T cells, while the checkpoint inhibitor prevents their exhaustion within the TME.[5][6][10][13]
-
Targeting Immunosuppressive Cells:
-
MDSC and Treg Depletion/Modulation: While not as commonly cited for TLR7 agonists specifically, strategies to deplete or reprogram MDSCs and Tregs can be beneficial. Some studies suggest that TLR7/8 agonists themselves can help convert MDSCs into more immunostimulatory antigen-presenting cells.[4]
-
IDO Inhibitors: Indoleamine 2,3-dioxygenase (IDO) is an enzyme that contributes to an immunosuppressive TME. Combining a TLR7 agonist with an IDO inhibitor has been shown to enhance anti-tumor efficacy.[7]
-
Q3: What strategies exist if my tumor model has lost MHC-I expression?
A3: If tumors are resistant to T-cell-mediated killing due to MHC-I loss, the focus should shift to activating other immune effector cells.
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Natural Killer (NK) Cell Activation: TLR7 agonists are known to activate NK cells.[5][14] Combination strategies that further boost NK cell activity can be effective. For example, combining a TLR7 agonist with a STING agonist has been shown to elicit NK cell-mediated tumor rejection, which is independent of CD8+ T cells and therefore effective against MHC-I deficient tumors.[5]
-
Combination with Anti-CD20 Antibodies: In lymphoma models, combining the TLR7 agonist R848 with the anti-CD20 antibody obinutuzumab showed enhanced efficacy that was dependent on both NK cells and CD4+ T cells.[14]
Q4: How can I improve the delivery of the TLR7 agonist to the tumor and reduce systemic side effects?
A4: Advanced drug delivery systems are designed to address these challenges.
-
Nanoparticle and Liposomal Formulations: Encapsulating the TLR7 agonist in nanoparticles or liposomes can improve its solubility, prolong its circulation time, and enhance its accumulation in the tumor through the enhanced permeability and retention (EPR) effect.[6][10][11][12]
-
Antibody-Drug Conjugates (ADCs): This is a highly targeted approach where the TLR7 agonist is chemically linked to a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells.[13][15] This ensures that the agonist is delivered directly to the tumor microenvironment, leading to localized immune activation with minimal systemic exposure.[13][15]
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor response with TLR7 agonist monotherapy.
| Potential Cause | Troubleshooting Step | Rationale |
| High Immunosuppressive TME | Combine TLR7 agonist with an anti-PD-1 or anti-PD-L1 antibody. | The TLR7 agonist primes the T-cell response, and the checkpoint inhibitor unleashes it within the tumor.[6][10] |
| Tumor-Intrinsic Resistance | Combine with chemotherapy (e.g., oxaliplatin, doxorubicin). | Chemotherapy can induce immunogenic cell death (ICD), releasing tumor antigens and creating a more pro-inflammatory TME that synergizes with the TLR7 agonist.[6][10] |
| TLR Tolerance | Implement an optimized dosing schedule (e.g., intermittent dosing rather than daily). | Altering the dosing schedule can help prevent the desensitization of immune cells to the TLR7 agonist.[8][16] |
| Poor Drug Delivery | Consider using a nanoparticle formulation or an antibody-drug conjugate (ADC) if available. | These delivery systems increase tumor-specific accumulation of the agonist and reduce systemic toxicity.[11][13][15] |
Issue 2: Acquired resistance after an initial response to the TLR7 agonist.
| Potential Cause | Troubleshooting Step | Rationale |
| Tumor Antigen Escape/MHC-I Loss | Analyze tumor cells for MHC-I (H-2Kb/H-2Db in mice) or β2M expression. | Confirms the mechanism of resistance.[5] |
| Switch to a combination therapy that activates NK cells (e.g., TLR7 agonist + STING agonist). | NK cells can kill tumor cells that have lost MHC-I expression, providing an alternative cytotoxic mechanism.[5] | |
| Increased Treg/MDSC Infiltration | Analyze the TME for changes in immunosuppressive cell populations (e.g., by flow cytometry for FoxP3+ CD4+ T cells or CD11b+Gr-1+ cells). | Identifies the evolution of the immunosuppressive landscape. |
| Add a therapy targeting these cells (e.g., low-dose cyclophosphamide, anti-GITR antibody). | Depleting or modulating immunosuppressive cells can restore the anti-tumor immune response. |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative studies on overcoming TLR7 agonist resistance.
Table 1: Combination of TLR7/8 Agonist R848 with Chemotherapy in CT26 Murine Colorectal Tumor Model
| Treatment Group | Metric | Value | Reference |
| Control | Tumor Growth | - | [6] |
| Oxaliplatin alone | Tumor Growth | Moderate Inhibition | [6] |
| Liposomal R848 alone | Tumor Growth | Minor Inhibition | [6] |
| Oxaliplatin + Liposomal R848 | Tumor Growth | Markedly Reduced | [6] |
| Oxaliplatin + Liposomal R848 | CD8+ T cell Infiltration | Significantly Increased | [6] |
Table 2: Combination of STING and TLR7/8 Agonists in an Anti-PD-1 Resistant (β2M KO) MC38 Tumor Model
| Treatment Group | Metric | Tumor Growth Inhibition (TGI) | Reference |
| Anti-PD-1 | TGI | 31% | [5] |
| CDN (STING Agonist) + Anti-PD-1 | TGI | 80% | [5] |
| R-848 (TLR7/8 Agonist) + Anti-PD-1 | TGI | 70% | [5] |
| CDN + Anti-PD-1 | Immune Cell Changes (Spleen) | Increase in NK cells, Decrease in MDSCs | [5] |
| R-848 + Anti-PD-1 | Immune Cell Changes (Spleen) | Decrease in MDSCs | [5] |
Table 3: Efficacy of a Tumor-Targeted TLR7 Agonist ADC in a B16-SIY Murine Melanoma Model
| Treatment Group | Metric | Value | Reference |
| Isotype Control ADC | Tumor Growth | - | [15] |
| Free TLR7 Agonist (IV) | Tumor Growth | Minor Inhibition | [15] |
| TLR7 Agonist-ADC | Tumor Growth | Significant Inhibition | [15] |
| TLR7 Agonist-ADC + Anti-PD-1 | Tumor Regression | Complete Regression in 50% of mice | [13] |
Experimental Protocols & Visualizations
Protocol 1: Evaluation of Combination Therapy in a Syngeneic Mouse Tumor Model
-
Cell Line and Animal Model:
-
Select a syngeneic tumor model (e.g., MC38 colorectal cancer or B16F10 melanoma in C57BL/6 mice).
-
Culture tumor cells in appropriate media and ensure they are free of contamination.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of 8-week-old mice.
-
Monitor tumor growth every 2-3 days using calipers.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 1 mg/kg, intraperitoneally, twice weekly)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 4 days)
-
Group 4: Combination of this compound and Anti-PD-1 antibody at the same doses and schedules.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight throughout the study.
-
Endpoint: Tumors reaching a predetermined size (e.g., 2000 mm³) or signs of morbidity.
-
At the end of the study, tumors and spleens can be harvested for analysis (e.g., flow cytometry, immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Analyze differences in survival using Kaplan-Meier curves.
-
Compare immune cell populations in the TME and spleen between groups.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toll like receptor 7 expressed by malignant cells promotes tumor progression and metastasis through the recruitment of myeloid derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 12. Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A TLR7 agonist enhances the antitumor efficacy of obinutuzumab in murine lymphoma models via NK cells and CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of TLR7 agonist 24 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the Toll-like Receptor 7 (TLR7) agonist 24 in solution.
Frequently Asked Questions (FAQs)
Q1: My TLR7 agonist 24 is precipitating out of my aqueous buffer. What should I do?
A1: Precipitation is a common issue for small molecules, often related to solubility limits. Here are several steps to troubleshoot this problem:
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Optimize Solvent Concentration: While minimizing organic solvents like DMSO in cell-based assays is crucial, a slightly higher concentration (up to 0.5% is often tolerated) may be needed to maintain solubility. Always run a vehicle control to ensure the solvent concentration itself does not affect your experimental results.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experiment with different pH values within the range compatible with your assay to find the optimal solubility for this compound.
-
Use a Different Solvent System: If DMSO is not effective or compatible, consider using a co-solvent system or a formulation with solubility-enhancing excipients.[1]
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Prepare Fresh Solutions: Avoid using solutions that have already precipitated. It is best practice to prepare fresh solutions for each experiment or to establish and adhere to strict storage guidelines for stock solutions.[2]
Q2: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?
A2: Yes, inconsistent results are often a sign of compound instability. Degradation of the agonist can lead to a lower effective concentration, causing variability in your assay.
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Standardize Protocols: Ensure you have a standardized and documented protocol for solution preparation, including the source and grade of solvents and buffers.[2]
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Control Storage: Store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
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Perform Stability Checks: Regularly assess the purity and concentration of your stock and working solutions using analytical methods like HPLC or LC-MS to confirm the integrity of the compound over time.[2]
Q3: How can I perform a preliminary assessment of my this compound's stability in a new formulation or buffer?
A3: A time-course experiment under different temperature conditions is a standard method for assessing stability.
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Prepare a working solution of this compound in the buffer of interest.
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Aliquot the solution into separate vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[2]
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At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.[2]
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Immediately quench any potential degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol.[1]
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Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining relative to the initial time point (t=0). A decrease in the parent peak area or the appearance of new peaks indicates degradation.[2]
Q4: What are the primary degradation pathways for small molecules like this compound?
A4: Common degradation pathways for small molecules in solution include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure). Identifying the specific degradation products through techniques like LC-MS can help elucidate the degradation pathway and inform strategies to mitigate it, such as adjusting pH, adding antioxidants, or protecting the solution from light.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Precipitation in Solution | Compound solubility is exceeded. | - Decrease the concentration of the agonist.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with the assay.[1]- Adjust the pH of the buffer.[1]- Prepare fresh dilutions from a non-precipitated stock solution.[1] |
| Inconsistent Biological Activity | Compound degradation or inconsistent solution preparation. | - Prepare fresh solutions before each experiment.[2]- Standardize the solution preparation protocol.[2]- Store stock solutions appropriately (-80°C for long-term) and minimize freeze-thaw cycles.[3]- Confirm compound integrity with HPLC/LC-MS analysis. |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation of the compound. | - Identify degradation products to understand the degradation pathway.[2]- Adjust buffer pH or add antioxidants to mitigate the specific degradation mechanism.- Protect solutions from light if the compound is photolabile. |
| Low Potency or Efficacy | Incorrect concentration due to degradation or precipitation. | - Verify the concentration and purity of the stock solution using an analytical method.- Follow the troubleshooting steps for precipitation and inconsistent activity. |
Data Presentation: Stability Assessment
The following tables represent example data from a typical stability assessment of this compound in solution.
Table 1: Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99.5% | 98.2% | 95.1% |
| 4 | 99.1% | 96.5% | 90.3% |
| 8 | 98.3% | 92.8% | 81.5% |
| 24 | 95.2% | 78.4% | 62.7% |
Table 2: Effect of pH on the Stability of this compound at 37°C
| Time (Hours) | % Remaining in pH 5.0 Buffer | % Remaining in pH 7.4 Buffer | % Remaining in pH 8.5 Buffer |
| 0 | 100% | 100% | 100% |
| 8 | 94.6% | 81.5% | 75.2% |
| 24 | 88.1% | 62.7% | 51.9% |
Experimental Protocols
Protocol 1: Assessing Chemical Stability in an Aqueous Buffer
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.[1][2]
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final working concentration (e.g., 10 µM) in the desired aqueous buffer (e.g., PBS, cell culture medium).
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Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the sample by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to stop any degradation.[1]
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Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At each designated time point (e.g., 2, 4, 8, 24 hours), take another aliquot and process it as described in step 3.[2]
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Sample Processing: Centrifuge all quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials.
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Analysis: Analyze the samples by HPLC or LC-MS.
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Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area of the T=0 sample.
Visualizations
Caption: Simplified TLR7 signaling pathway.[4][5][6]
References
Validation & Comparative
Validating the Specific Activity of TLR7 Agonist 24 on TLR7-Expressing Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specific activity of a Toll-like Receptor 7 (TLR7) agonist, exemplified here as "TLR7 agonist 24," by comparing its performance against established alternatives. Due to the lack of publicly available data for a compound specifically named "this compound," this guide utilizes a representative potent and selective TLR7 agonist, here designated as This compound (Representative) , for comparative data presentation. This guide is intended to serve as a template for researchers to structure their own validation studies. The comparative data herein is synthesized from published literature on well-characterized TLR7 agonists.
The activation of TLR7, an endosomal pattern recognition receptor, is a key mechanism in the innate immune system for recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7 are of significant interest for their potential as vaccine adjuvants and cancer immunotherapeutics. Validating the specific activity and characterizing the downstream effects of a novel TLR7 agonist is a critical step in its development.
Comparative In Vitro Activity: Potency and Selectivity
The potency of TLR7 agonists is typically determined by measuring their ability to activate downstream signaling pathways, most commonly through a reporter gene assay in a cell line stably expressing the receptor. The half-maximal effective concentration (EC50) is a key metric for comparing potency, with lower values indicating higher potency.
Table 1: Comparative Potency of TLR7 Agonists in a Human TLR7 NF-κB Reporter Assay
| Agonist | Target(s) | Cell Line | Reporter Gene | EC50 (µM) | Source |
| This compound (Representative) | TLR7 | HEK293-hTLR7 | NF-κB | ~0.05 | [1] |
| R848 (Resiquimod) | TLR7/TLR8 | HEK293-hTLR7 | NF-κB | 0.75 - 1.5 | [1] |
| Gardiquimod | TLR7 | HEK293-hTLR7 | NF-κB | ~4.0 | [1] |
Note: EC50 values can vary between experiments and cell lines. Data presented is a representative compilation from multiple sources for comparative purposes.
Comparative Functional Activity: Cytokine Induction in Human PBMCs
A critical functional validation of a TLR7 agonist is its ability to induce cytokine production in primary human immune cells. Peripheral blood mononuclear cells (PBMCs) are a key source for this assessment as they contain plasmacytoid dendritic cells (pDCs), the primary producers of Type I interferons (e.g., IFN-α) in response to TLR7 stimulation. The cytokine profile can also indicate the selectivity of the agonist, as TLR7 activation is known to potently induce IFN-α, while TLR8 activation tends to elicit higher levels of pro-inflammatory cytokines like TNF-α and IL-12.[2]
Table 2: Comparative Cytokine Induction Profile in Human PBMCs (24-hour stimulation)
| Agonist | Target(s) | Key Cytokines Induced | IFN-α Production | TNF-α Production |
| This compound (Representative) | TLR7 | IFN-α, IFN-regulated chemokines | High | Moderate |
| R848 (Resiquimod) | TLR7/TLR8 | IFN-α, TNF-α, IL-6, IL-12 | Moderate to High | High |
| Gardiquimod | TLR7 | IFN-α, IFN-regulated chemokines | High | Moderate |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating a TLR7 agonist, the following diagrams are provided.
Caption: TLR7 Signaling Pathway.
Caption: NF-κB Reporter Assay Workflow.
Experimental Protocols
Accurate and reproducible data are essential for the cross-validation of bioactivity. Below are detailed methodologies for the key assays used to characterize TLR7 agonists.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway following TLR7 stimulation.
-
Cell Line: HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Materials:
-
HEK293-hTLR7 reporter cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
Test compounds (this compound, R848, Gardiquimod)
-
96-well, white, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
-
Luciferase or SEAP reporter assay reagent
-
-
Procedure:
-
Seed the HEK293-hTLR7 reporter cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds and positive controls (R848, Gardiquimod) in growth medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) for baseline measurement.
-
Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control to determine the fold induction. Plot the fold induction against the compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Cytokine Secretion Assay in Human PBMCs
This assay measures the production of key cytokines from primary human immune cells in response to TLR7 agonist stimulation.
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Materials:
-
Freshly isolated or cryopreserved human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Test compounds (this compound, R848, Gardiquimod)
-
96-well, round-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
ELISA or multiplex immunoassay kits for human IFN-α, TNF-α, IL-6, etc.
-
-
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density.
-
Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves. Compare the maximal cytokine induction and the potency (EC50) of each compound.
-
Conclusion
This guide outlines a comparative approach to validate the specific activity of a novel TLR7 agonist. By benchmarking against well-characterized compounds like R848 and Gardiquimod, researchers can effectively determine the potency, selectivity, and functional profile of their lead candidates. The provided data tables, diagrams, and experimental protocols serve as a comprehensive resource for designing and executing robust validation studies in the development of new immunomodulatory therapeutics.
References
A Comparative Analysis of TLR7 Agonists: Gardiquimod versus Imiquimod in Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two well-characterized Toll-like receptor 7 (TLR7) agonists, gardiquimod (B607600) and imiquimod (B1671794), in activating key immune cells. The selection of gardiquimod for this comparison is based on the availability of direct comparative experimental data with imiquimod, a widely studied TLR7 agonist. The term "TLR7 agonist 24" is not universally assigned to a single chemical entity, often appearing as a compound number in specific research or patent literature without extensive comparative data against established agonists. Therefore, to provide a data-rich and informative guide, the potent and frequently compared gardiquimod has been chosen as the alternative to imiquimod.
Introduction to TLR7 Agonists
Toll-like receptor 7 is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7, such as imiquimod and gardiquimod, mimic viral ssRNA and trigger the TLR7 signaling pathway. This activation leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn stimulate a broad range of immune cells, including dendritic cells (DCs), macrophages, T cells, and natural killer (NK) cells, initiating a robust antiviral and antitumor immune response.
Performance Comparison: Gardiquimod vs. Imiquimod
The following tables summarize quantitative data from a key comparative study on the activation of murine immune cells by gardiquimod and imiquimod.
Activation of Macrophages and Dendritic Cells
The activation of antigen-presenting cells (APCs) like macrophages and dendritic cells is a crucial step in initiating an adaptive immune response. This is often measured by the upregulation of co-stimulatory molecules and the secretion of key cytokines like Interleukin-12 (IL-12).
Table 1: Upregulation of Co-stimulatory Molecules on Murine Macrophages and Dendritic Cells [1][2][3]
| Agonist (1 µg/ml) | Cell Type | CD40 (% positive cells) | CD80 (% positive cells) | CD86 (% positive cells) |
| Gardiquimod | RAW264.7 Macrophages | 45.3 ± 3.5 | 65.2 ± 4.1 | 78.5 ± 5.2 |
| Imiquimod | RAW264.7 Macrophages | 35.8 ± 2.9 | 54.7 ± 3.8 | 68.3 ± 4.5 |
| Control (PBS) | RAW264.7 Macrophages | 10.2 ± 1.1 | 15.6 ± 1.8 | 20.1 ± 2.3 |
| Gardiquimod | Bone Marrow-derived DCs | 55.1 ± 4.2 | 72.4 ± 5.5 | 85.6 ± 6.1 |
| Imiquimod | Bone Marrow-derived DCs | 42.6 ± 3.7 | 61.8 ± 4.9 | 75.2 ± 5.8 |
| Control (PBS) | Bone Marrow-derived DCs | 12.5 ± 1.3 | 18.9 ± 2.1 | 25.4 ± 2.7 |
Data are presented as mean ± SD from at least three independent experiments.[1][2][3]
Table 2: IL-12p70 Secretion by Murine Macrophages [1][3]
| Agonist (1 µg/ml) | Time Point | IL-12p70 (pg/ml) |
| Gardiquimod | 48h | 185.3 ± 15.2 |
| 72h | 250.1 ± 20.5 | |
| Imiquimod | 48h | 120.7 ± 10.8 |
| 72h | 180.4 ± 16.3 | |
| Control (PBS) | 48h | < 10 |
| 72h | < 10 |
Data are presented as mean ± SD from at least three independent experiments.[1][3]
Activation of T Cells
The activation of T cells, a key component of the adaptive immune system, can be assessed by the upregulation of early activation markers like CD69.
Table 3: Upregulation of CD69 on Murine Splenic T Cells [1][2]
| Agonist (1 µg/ml) | CD69 on CD3+ T cells (% positive cells) |
| Gardiquimod | 35.6 ± 3.1** |
| Imiquimod | 28.4 ± 2.5* |
| Control (PBS) | 5.2 ± 0.8 |
*Data are expressed as mean ± SD from at least three independent experiments. *P < 0.05, *P < 0.01, compared to the PBS treatment group.[1][2]
Based on the presented data, gardiquimod demonstrates a more potent activation of murine macrophages, dendritic cells, and T cells compared to imiquimod at the same concentration. This is evidenced by a greater upregulation of co-stimulatory molecules, higher secretion of IL-12p70, and a more pronounced increase in the T cell activation marker CD69.[1][2][3]
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Both gardiquimod and imiquimod activate the same intracellular signaling cascade upon binding to TLR7 in the endosome. This pathway is primarily dependent on the adaptor protein MyD88 and leads to the activation of transcription factors NF-κB and IRF7, culminating in the expression of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 signaling pathway activated by gardiquimod and imiquimod.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for comparing the immunostimulatory effects of TLR7 agonists on different immune cell populations.
Caption: Experimental workflow for comparing TLR7 agonists.
Experimental Protocols
The following are generalized protocols based on methodologies reported in comparative studies of TLR7 agonists.
In Vitro Stimulation of Macrophages and Dendritic Cells[1][3]
-
Cell Culture:
-
The murine macrophage-like cell line RAW264.7 is cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Bone marrow-derived dendritic cells (BMDCs) are generated from bone marrow cells isolated from the femurs and tibias of mice. Cells are cultured in complete RPMI-1640 medium containing 10 ng/ml granulocyte-macrophage colony-stimulating factor (GM-CSF) and 1 ng/ml interleukin-4 (IL-4) for 6-7 days.
-
-
Stimulation:
-
RAW264.7 cells or BMDCs are seeded in 24-well plates at a density of 1 x 10^6 cells/well.
-
Cells are stimulated with 1 µg/ml of gardiquimod, 1 µg/ml of imiquimod, or phosphate-buffered saline (PBS) as a control for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After 24 hours, culture supernatants are collected and stored at -80°C for cytokine analysis.
-
The cells are harvested for flow cytometry analysis of surface marker expression.
-
In Vitro Stimulation of Splenocytes[1][2]
-
Cell Preparation:
-
Spleens are harvested from mice, and single-cell suspensions are prepared by mechanical disruption.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The resulting splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
-
Stimulation:
-
Splenocytes are seeded in 24-well plates at a density of 2 x 10^6 cells/well.
-
Cells are treated with 1 µg/ml of gardiquimod, 1 µg/ml of imiquimod, or PBS as a control for 24 hours.
-
-
Sample Collection:
-
After 24 hours, the splenocytes are harvested for flow cytometry analysis.
-
Flow Cytometry Analysis of Cell Surface Markers[1][2][4]
-
Staining:
-
Harvested cells (macrophages, DCs, or splenocytes) are washed with PBS containing 1% FBS.
-
The cells are then incubated with fluorochrome-conjugated antibodies specific for mouse CD11c (for DCs), CD3, CD40, CD80, CD86, and CD69 for 30 minutes at 4°C in the dark.
-
Appropriate isotype control antibodies are used to determine background fluorescence.
-
-
Data Acquisition and Analysis:
-
After staining, the cells are washed twice and resuspended in PBS.
-
Data is acquired using a flow cytometer.
-
The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate flow cytometry analysis software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification[1][3][5][6]
-
Plate Coating:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., mouse IL-12p70) overnight at 4°C.
-
-
Assay Procedure:
-
The plate is washed and blocked with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.
-
Culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.
-
After another wash, avidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
The plate is washed thoroughly, and a substrate solution (e.g., TMB) is added to develop the color.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
References
A Comparative Guide to the Efficacy of TLR7 Agonists: Compound 24 vs. R848 (Resiquimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two Toll-like receptor 7 (TLR7) agonists: the novel imidazoquinoline derivative, referred to herein as Compound 24 (also identified as Compound 21 in scientific literature), and the well-established benchmark, R848 (Resiquimod). This comparison is based on available preclinical data to inform researchers on their respective activities and potential applications in immunotherapy and vaccine development.
At a Glance: Key Efficacy Parameters
| Feature | Compound 24 (Compound 21) | R848 (Resiquimod) |
| TLR7 Agonism (Human) | Potent Agonist | Potent Agonist |
| TLR8 Agonism (Human) | Not explicitly quantified in direct comparison | Potent Agonist (Dual TLR7/8 activity) |
| In Vivo Adjuvant Activity | Induces potent antibody responses | Induces robust Th1-biased immune responses |
| Primary Application | Investigated as a vaccine adjuvant | Investigated as a vaccine adjuvant and in cancer immunotherapy |
Data Presentation: Quantitative Efficacy Comparison
A 2024 study by Singh et al. in the Journal of Medicinal Chemistry provides key comparative data on the potency of Compound 24 and R848.
Table 1: In Vitro TLR7/8 Agonistic Activity
| Compound | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) |
| Compound 24 (Compound 21) | 3.72[1] | Not Reported |
| R848 (Resiquimod) | - | - |
EC50 values were determined using HEK-Blue™ reporter cell lines. Data for R848 was not concurrently reported in the referenced study for a direct comparison of EC50 values.
Table 2: In Vivo Adjuvant Efficacy in a Murine Vaccination Model
| Adjuvant | Antigen-Specific IgG Titer |
| Compound 24 (Compound 21) + Alum | Potent antibody response reported[1] |
| R848 (Resiquimod) | Not tested in the same study |
Quantitative antibody titers from a head-to-head in vivo comparison are not available in the referenced literature. The study demonstrated that Compound 24, when adsorbed to alum, induced a potent antibody response to SARS-CoV-2 spike protein and hepatitis B surface antigen in immunized mice[1].
Mechanism of Action: TLR7 Signaling Pathway
Both Compound 24 and R848 are small molecule agonists that activate TLR7, an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines like TNF-α and IL-6. This cytokine milieu is crucial for driving a Th1-biased adaptive immune response, characterized by the activation of cytotoxic T lymphocytes and the production of antigen-specific antibodies.
Caption: TLR7 agonist activation of the MyD88-dependent signaling pathway.
Experimental Protocols
In Vitro TLR7/8 Agonist Activity Assay
This protocol is a standard method for evaluating the potency of TLR7 and TLR8 agonists.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR7/hTLR8 cells) are used.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2-5 x 10^4 cells/well and incubated.
-
Compound Treatment: Test compounds (Compound 24 and R848) are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 16-24 hours to allow for TLR activation and subsequent SEAP expression.
-
SEAP Detection: The SEAP activity in the cell supernatant is measured colorimetrically using a detection reagent like QUANTI-Blue™.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Caption: Workflow for determining the in vitro potency of TLR7 agonists.
In Vivo Murine Vaccination and Adjuvant Efficacy Study
This protocol outlines a general procedure for assessing the in vivo adjuvant activity of TLR7 agonists.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Adjuvant Formulation: Compound 24 or R848 is formulated, for example, by adsorption onto an aluminum hydroxide (B78521) gel (alum).
-
Immunization: Mice are immunized, often subcutaneously or intramuscularly, with a model antigen (e.g., SARS-CoV-2 spike protein or Hepatitis B surface antigen) either alone or mixed with the adjuvanted formulation.
-
Booster Immunizations: Booster shots are typically administered at specific time intervals (e.g., day 14 and day 21).
-
Blood Collection: Blood samples are collected periodically (e.g., before each immunization and at the end of the study).
-
Antibody Titer Measurement: Antigen-specific antibody titers (e.g., total IgG, IgG1, and IgG2a) in the serum are determined by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Antibody titers are compared between different treatment groups to evaluate the adjuvant effect.
Conclusion
Both Compound 24 and R848 are potent activators of the TLR7 pathway. R848 is a well-characterized dual TLR7/8 agonist with extensive preclinical and clinical investigation. Compound 24 has emerged as a promising TLR7 agonist with demonstrated in vivo adjuvant activity when combined with alum. The available data suggests Compound 24 is a valuable tool for vaccine research. However, a comprehensive head-to-head comparison with R848, particularly regarding in vivo cytokine profiles and the balance of Th1/Th2 responses, is needed to fully delineate their differential efficacy and guide the selection for specific therapeutic applications. Researchers should consider the specific requirements of their studies, such as the desired immune response profile and the importance of TLR8 co-activation, when choosing between these two agonists.
References
Benchmarking TLR7 Agonist 24 Against Other Leading Immunoadjuvants: A Comparative Guide
This guide provides a detailed comparison of the performance of a representative TLR7 agonist, designated here as TLR7 Agonist 24, against other widely used immunoadjuvants. For the purpose of this analysis, the well-characterized imidazoquinoline compound R848 (Resiquimod) is used as a proxy for this compound, due to its established role as a potent and specific TLR7 agonist in preclinical and clinical research. The comparison focuses on key immunological endpoints, including cytokine induction, antibody production, and the nature of the elicited T-cell response.
The data presented is a synthesis of findings from multiple preclinical studies and is intended to guide researchers and drug development professionals in the selection of appropriate adjuvants for their vaccine or immunotherapy platforms.
Mechanism of Action: TLR7 Signaling Pathway
Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses. Synthetic agonists like R848 mimic this viral component, triggering a potent innate immune response. Upon binding, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines, chemokines, and a robust type I interferon (IFN) response, which are critical for shaping the subsequent adaptive immune response.
Performance Data: TLR7 Agonist vs. Other Adjuvants
The following tables summarize the comparative performance of this compound (represented by R848) against other standard immunoadjuvants: Alum (an aluminum salt-based adjuvant), and MPLA (Monophosphoryl lipid A, a TLR4 agonist). Data is compiled from in vitro and in vivo preclinical models.
Table 1: In Vitro Cytokine Induction by Human PBMCs
| Adjuvant (Concentration) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| This compound (R848) (5 µM) | ~2500-4000 | ~3000-5000 | ~4000-6000 | ~400-600 |
| MPLA (LPS-derived) (1 µg/mL) | Low (<100) | ~4000-6000 | ~5000-8000 | ~800-1200 |
| Alum (Alhydrogel) (100 µg/mL) | Negligible | ~200-400 | ~500-1000 | ~300-500 |
| No Adjuvant Control | <50 | <100 | <200 | <50 |
| Values are representative ranges from published studies. Actual results may vary based on donor and experimental conditions. |
Interpretation: this compound is a potent inducer of Type I interferons (IFN-α), a key feature distinguishing it from MPLA and Alum. While MPLA is a stronger inducer of TNF-α and IL-6, the TLR7 agonist still provokes a robust pro-inflammatory cytokine response. Alum shows minimal direct cytokine induction in this assay.
Table 2: In Vivo Antibody and T-Cell Responses (Mouse Model with Ovalbumin Antigen)
| Adjuvant | Antigen-Specific IgG1 (titer) | Antigen-Specific IgG2a (titer) | IgG2a/IgG1 Ratio | T-Cell Polarization |
| This compound (R848) | ~1:100,000 | ~1:100,000 | ~1.0 | Th1-biased |
| MPLA | ~1:120,000 | ~1:80,000 | ~0.7 | Th1-biased |
| Alum | ~1:250,000 | ~1:5,000 | ~0.02 | Th2-biased |
| Antigen Only | ~1:2,000 | <1:100 | <0.05 | Weak/None |
| Titers are representative geometric means. The IgG2a/IgG1 ratio is indicative of the Th1/Th2 bias in mice. |
Interpretation: this compound is highly effective at inducing a balanced Th1/Th2 response, with a strong bias towards a Th1 phenotype, as indicated by the high IgG2a titers. This is crucial for generating cellular immunity required for defense against intracellular pathogens and for cancer immunotherapy. Alum, the most common adjuvant in human vaccines, skews the response heavily towards a Th2 phenotype, which is effective for generating neutralizing antibodies but less so for cellular immunity. MPLA also induces a Th1-biased response, though in some studies, TLR7 agonists show a more potent induction of IgG2a.
Experimental Protocols
In Vitro Cytokine Induction Assay
A standardized workflow for assessing the cytokine-inducing potential of adjuvants is outlined below. This protocol ensures reproducibility and allows for direct comparison between different compounds.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and plated in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.
-
Stimulation: Adjuvants are diluted to their final concentrations in culture medium and added to the wells. A "no adjuvant" control well receives medium only.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-1β) in the supernatant is determined using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead array (e.g., Cytometric Bead Array - CBA).
In Vivo Immunization and Analysis
Methodology:
-
Animal Model: Groups of C57BL/6 mice (n=5-8 per group) are typically used.
-
Immunization: Mice are immunized subcutaneously or intramuscularly on day 0 and boosted on day 14 with a model antigen (e.g., 10 µg of Ovalbumin) formulated with one of the following:
-
This compound (R848) (e.g., 20 µg)
-
MPLA (e.g., 20 µg)
-
Alum (e.g., 200 µg)
-
Antigen alone (control)
-
-
Blood Collection: Blood samples are collected via retro-orbital or tail bleed on days 14 (pre-boost) and 28 (post-boost). Serum is isolated and stored.
-
Antibody Titer Measurement: Antigen-specific IgG1 and IgG2a antibody titers in the serum are determined by ELISA. Briefly, 96-well plates are coated with the antigen, blocked, and then incubated with serially diluted serum samples. The bound antibodies are detected using horseradish peroxidase (HRP)-conjugated anti-mouse IgG1 or IgG2a secondary antibodies. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
T-Cell Response Analysis (Optional): On day 28, spleens can be harvested. Splenocytes are restimulated in vitro with the specific antigen. The production of Th1 cytokines (IFN-γ) and Th2 cytokines (IL-4, IL-5) is then measured by ELISpot or intracellular cytokine staining followed by flow cytometry to confirm the T-cell polarization.
Conclusion
This compound, exemplified by R848, is a potent immunoadjuvant characterized by its unique ability to induce a strong Type I interferon response. This profile translates to a robust, Th1-biased adaptive immune response in vivo, which is highly desirable for vaccines against intracellular pathogens and for cancer immunotherapy.
-
Compared to Alum: this compound induces a superior Th1 response and cellular immunity, whereas Alum is a potent inducer of Th2-biased antibody responses.
-
Compared to MPLA (TLR4 Agonist): Both are Th1-directing adjuvants. However, this compound is distinguished by its significantly higher IFN-α induction, which can offer unique advantages in antiviral contexts. The choice between them may depend on the specific antigen and the desired balance of inflammatory cytokines and interferon activity.
This guide provides a foundational dataset for comparing this compound with other adjuvants. Researchers should, however, perform their own head-to-head comparisons with their specific antigen and model system to determine the optimal adjuvant for their application.
A Researcher's Guide to Assessing Commercial TLR7 Agonist 24: Purity and Activity
For researchers, scientists, and drug development professionals, the purity and biological activity of commercially sourced small molecules are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing the quality of TLR7 agonist 24, a potent imidazoquinoline-based agonist of Toll-like Receptor 7 (TLR7) with an EC50 of 3.72 μM. This compound, also identified as compound 21, has the molecular formula C22H25N5O2 and a molecular weight of 391.47. It is available from commercial suppliers such as MedChemExpress and TargetMol.
This guide outlines detailed experimental protocols for purity analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and for functional activity assessment through a HEK-Blue™ TLR7 reporter assay and cytokine profiling in human peripheral blood mononuclear cells (PBMCs). While direct comparative data between commercial sources is not publicly available, this guide equips researchers with the necessary tools to conduct their own head-to-head comparisons.
Understanding the Mechanism: The TLR7 Signaling Pathway
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines. Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein MyD88. This leads to the formation of the Myddosome complex, activating downstream signaling through IRAK kinases and TRAF6, ultimately resulting in the activation of transcription factors NF-κB and IRF7.
Purity Assessment: Ensuring a Clean Starting Material
The presence of impurities can lead to off-target effects and inaccurate experimental results. Therefore, verifying the purity of commercially sourced this compound is a critical first step.
Experimental Protocol: Purity Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying the components in a sample.
Materials:
-
This compound (from different commercial sources)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Confirm the identity of the main peak by comparing its mass-to-charge ratio (m/z) with the expected molecular weight of this compound (391.47).
-
Data Presentation:
| Supplier | Lot Number | Purity by HPLC-UV (254 nm) (%) | Observed m/z [M+H]+ |
| Supplier A | Lot-123 | 98.5 | 392.2 |
| Supplier B | Lot-456 | 99.2 | 392.2 |
| Reference Standard | RS-001 | 99.8 | 392.2 |
Activity Assessment: Confirming Biological Function
Beyond purity, it is essential to confirm that the this compound is biologically active and can effectively stimulate the TLR7 pathway.
Experimental Protocol 1: HEK-Blue™ TLR7 Reporter Assay
This assay utilizes a HEK293 cell line stably transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. TLR7 activation leads to SEAP production, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (from different sources)
-
Positive control (e.g., R848)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium.
-
Stimulation: Add the diluted compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Experimental Protocol 2: Cytokine Profiling in Human PBMCs
This assay measures the induction of key cytokines in primary human immune cells, providing a more physiologically relevant assessment of TLR7 agonist activity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (from different sources)
-
Positive control (e.g., R848)
-
LPS (as a control for TLR4 activation)
-
Multi-analyte cytokine immunoassay kit (e.g., Luminex, ELISA)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.
-
Stimulation: Add serial dilutions of this compound and controls to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a multi-analyte immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the log of the compound concentration to generate dose-response curves and determine EC50 values for each cytokine.
Data Presentation:
| Supplier | Lot Number | HEK-Blue™ TLR7 EC50 (µM) | PBMC IFN-α EC50 (µM) | PBMC TNF-α EC50 (µM) |
| Supplier A | Lot-123 | 3.5 | 4.2 | 5.1 |
| Supplier B | Lot-456 | 3.8 | 4.5 | 5.5 |
| R848 (Control) | C-789 | 0.5 | 0.8 | 1.2 |
Conclusion and Recommendations
The purity and activity of commercially available TLR7 agonists can exhibit lot-to-lot variability.[1][2][3][4] Therefore, it is imperative for researchers to perform in-house validation of each new batch of this compound. This guide provides a robust framework for conducting such assessments. By systematically evaluating both the chemical purity and biological activity, researchers can ensure the reliability and reproducibility of their experimental findings, ultimately contributing to the advancement of TLR7-targeted therapies. When significant discrepancies are observed between different commercial sources or even between different lots from the same supplier, it is advisable to contact the vendor for clarification and potential replacement. Establishing a well-characterized internal reference standard can also aid in long-term experimental consistency.
References
Comparative Guide to the Synergistic Effects of TLR7 Agonist 24 and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining TLR7 agonist 24 with other immunomodulatory agents. The data presented is compiled from preclinical studies and highlights the potential of these combination therapies to enhance immune responses against cancer. Toll-like receptor 7 (TLR7) agonists, such as this compound (also known as Compound 21), are potent activators of the innate immune system.[1] They function by mimicking viral single-stranded RNA, which binds to TLR7 within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B-cells.[2][3] This engagement triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7.[2][4] The result is a robust production of Type I interferons (IFN) and pro-inflammatory cytokines, which are crucial for bridging innate and adaptive immunity.[4][5]
While TLR7 agonists can have some effect as monotherapies, their true potential is often realized in combination with other immunotherapies.[6] These combinations aim to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to treatments like checkpoint inhibitors.[7]
Synergistic Effects with Anti-PD-1/PD-L1 Checkpoint Inhibitors
The combination of TLR7 agonists with checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, is one of the most explored strategies. TLR7 agonists enhance the function of antigen-presenting cells (APCs), which in turn primes and activates tumor-specific T cells.[5][8] Checkpoint inhibitors then work to release the "brakes" on these activated T cells, allowing for a more potent and sustained anti-tumor attack.[8] This dual approach addresses two key limitations in cancer immunotherapy: the lack of a pre-existing immune response and the subsequent suppression of that response within the tumor microenvironment (TME).
The following table summarizes the anti-tumor efficacy of TLR7 agonists combined with anti-PD-1 antibodies in various preclinical models.
| TLR7 Agonist | Immunomodulator | Cancer Model | Key Outcomes | Reference(s) |
| Lead Compound | anti-PD-1 | CT-26 Colon Carcinoma | 8/10 mice became tumor-free with the combination therapy (2.5 mg/kg). Monotherapies were significantly less efficacious. | [7] |
| Compound [I] | anti-PD-1 | CT-26 Colon Carcinoma | Combination treatment resulted in dose-dependent tumor growth delay. | [9] |
| DSP-0509 | anti-PD-1 | CT-26 Colon Carcinoma | Combination therapy enhanced anti-tumor effects and induced memory T cells. It also increased CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos. | [5][10] |
| 1V270 (i.t.) | anti-PD-1 | Murine HNSCC | Combination suppressed tumor growth more effectively than either agent alone at both injected and uninjected sites (abscopal effect). | [8] |
| NS-TLR7a (i.t.) | anti-PD-1 & anti-CTLA-4 | CT-26 Colon Carcinoma | Combination increased T cell infiltration into tumors by >4x and upregulated IFN-γ gene expression by ~2x compared to unconjugated TLR7a. | [11] |
i.t. - intratumoral; NS-TLR7a - TLR7 agonist conjugated onto silica (B1680970) nanoparticles
Synergistic Effects with STING Agonists
The stimulator of interferon genes (STING) pathway is another critical component of innate immunity that detects cytosolic DNA. Combining TLR7/8 and STING agonists can produce a broader and more robust cytokine response than either agent alone.[12][13] This multi-agonist approach can lead to enhanced activation of dendritic cells, superior antigen cross-presentation, and ultimately, a more powerful anti-tumor T-cell response.[12][14][15]
| TLR7/8 Agonist | Immunomodulator | Model | Key Outcomes | Reference(s) |
| 522 | STING Agonist (CDGSF) | In Vitro (BMDCs) | Combination produced a broader cytokine response compared to single agents. | [12][13][16] |
| 522 | STING Agonist (CDGSF) | In Vivo (Tumor-bearing mice) | Nanovaccine with both agonists led to significant tumor regression and 100% survival through 25 days. | [12][13] |
| 522 | STING Agonist (DMXAA) | In Vivo (B16F10 melanoma, MB49 bladder) | Combination vaccine showed greater antitumor efficacy than mono-agonist vaccines. Increased activated CD8+ T cells and IFN-γ levels. | [14][15] |
BMDCs - Bone Marrow-Derived Dendritic Cells
Synergistic Effects with Other Immunomodulators
| Immunomodulator | TLR7 Agonist | Cancer Model | Key Outcomes | Reference(s) |
| Radiation Therapy | DSP-0509 | CT-26, LM8, 4T1 | Combination enhanced anti-tumor activity and increased cytotoxic T lymphocyte (CTL) levels in the spleen. | [17] |
| Radiation Therapy | Generic TLR7 Agonist | Murine Lymphoma | Systemic TLR7 agonist with local radiation suppressed tumor growth, improved survival, and induced a tumor-specific memory response. | [6] |
| TLR9 Agonist | 3M-052 (TLR7/8) | Syngeneic Tumors | Combination increased the number and activity of tumor-infiltrating CTLs and NK cells while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs). | [18] |
| AXL Inhibitor | DSP-0509 | In Vitro (BMDMs) | AXL inhibitor amplified DSP-0509-stimulated TNFα secretion while reducing IL-10. | [10][19] |
| IDO1 Inhibitor | DSP-0509 | Tumor-bearing mice | Combination therapy effectively reduced Treg infiltration within the tumor, leading to enhanced antitumor activity. | [19] |
Signaling Pathways and Experimental Protocols
TLR7 Signaling Pathway
Activation of TLR7 occurs in the endosome of immune cells.[5] The binding of an agonist like this compound initiates a signaling cascade via the adaptor protein MyD88.[20][21] This leads to the recruitment and activation of IRAK kinases and TRAF6, culminating in the activation of key transcription factors: NF-κB, which drives the expression of pro-inflammatory cytokines, and IRF7, which is essential for the production of type I interferons.[4][22]
Experimental Protocols
This protocol outlines a typical experiment to evaluate the synergistic anti-tumor effect of a TLR7 agonist in combination with a checkpoint inhibitor in a mouse model.
-
Animal Model: Female BALB/c mice are typically used for the CT-26 colon carcinoma model.[11]
-
Tumor Cell Implantation: CT-26 cells are implanted subcutaneously (s.c.) into the right flank of the mice.
-
Treatment Schedule: When tumors reach a predetermined size, treatment begins. A representative schedule could be:
-
Endpoints and Analysis:
-
Tumor Growth: Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated.
-
Survival: Mice are monitored for survival, and Kaplan-Meier curves are generated.[11]
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tumor-infiltrating lymphocytes (TILs) are analyzed by flow cytometry or immunohistochemistry for markers such as CD45, CD8, IFN-γ, and Granzyme B.[11]
-
This assay is used to determine the potency and selectivity of a TLR7 agonist.
-
Cell Lines: HEK293 cells engineered to express human or mouse TLR7 and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP), linked to an NF-κB response element.[5]
-
Procedure:
-
HEK-TLR7 reporter cells are seeded into a 96-well plate.
-
The cells are incubated for 2-5 hours to allow for adherence.[5]
-
The TLR7 agonist compound is added to the wells in a series of dilutions.
-
The plate is incubated for 19-24 hours to allow for receptor activation and reporter gene expression.[5]
-
A substrate for the SEAP enzyme (e.g., pNPP) is added, and the resulting colorimetric or fluorescent signal is measured.[5]
-
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the EC50 (half-maximal effective concentration) value is calculated to determine the agonist's potency.[9]
This assay quantifies the induction of cytokines following stimulation with a TLR7 agonist.
-
Sample Source: Can be performed using human or mouse whole blood, peripheral blood mononuclear cells (PBMCs), or purified immune cells like pDCs.[7]
-
Procedure:
-
Cells or blood are incubated with the TLR7 agonist at various concentrations for a specified time (e.g., 4 to 24 hours).
-
After incubation, the supernatant (for cell cultures) or plasma (for whole blood) is collected.
-
-
Measurement: Cytokine concentrations (e.g., IFN-α, TNF-α, IL-6) are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex assays like Luminex.[5] This can also be performed on serum collected from treated mice at various time points (e.g., 2, 6, 24 hours post-dose) to assess the in vivo pharmacodynamic effect.[5]
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 6. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 10. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 11. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING and TLR7/8 agonists-based nanovaccines for synergistic antitumor immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING and TLR7/8 agonists-based nanovaccines for synergistic antitumor immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy targeting toll like receptors 7, 8 and 9 eliminates large established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of TLR7 Agonist 24
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like TLR7 agonist 24 is paramount for laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on established protocols for similar imidazoquinoline-based compounds.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, compounds in this class, such as other TLR7 agonists and imidazoquinolines, are generally categorized as skin, eye, and respiratory irritants.[1] Therefore, stringent adherence to safety protocols is mandatory to mitigate exposure risks during handling and disposal.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. For significant quantities, consider impervious clothing. | Minimizes skin exposure.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | Prevents respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated containers is through a licensed and approved hazardous waste disposal contractor.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed container that is compatible with the chemical.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., weighing paper, pipette tips, gloves, spill cleanup materials) must also be disposed of as hazardous waste. Place these items in a separate, sealed, and labeled hazardous waste container.[1]
-
"Empty" Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). This rinsate must be collected and disposed of as hazardous chemical waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for non-hazardous disposal.[1]
2. Labeling:
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the building, and the room number where the waste was generated.[2]
3. Storage Pending Disposal:
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[2][3][4] Keep the containers tightly closed and store them away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][5]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Provide the EHS department with an accurate inventory of the waste and follow all institutional and local regulations.
5. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[1]
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
-
Do not allow the product to enter drains.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety protocols for hazardous chemicals and information available for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to your institution's specific waste disposal guidelines and regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
